Diethyl isopropylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-diethoxyphosphorylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMDSXRMQXBCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343008 | |
| Record name | Diethyl isopropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-69-8 | |
| Record name | Diethyl isopropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Diethyl Isopropylphosphonate
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry.
Chemical Structure and Identifiers
This compound, systematically named diethyl (1-methylethyl)phosphonate, is an organophosphorus compound belonging to the phosphonate diester class. Its structure features a central phosphorus atom double-bonded to one oxygen atom and single-bonded to two ethoxy groups and an isopropyl group via a stable phosphorus-carbon bond.
| Identifier | Value |
| IUPAC Name | diethyl (1-methylethyl)phosphonate[1] |
| CAS Number | 1538-69-8[1] |
| Molecular Formula | C₇H₁₇O₃P[1] |
| Molecular Weight | 180.18 g/mol [1] |
| SMILES | CCOP(=O)(C(C)C)OCC[2] |
| InChIKey | PPMDSXRMQXBCJW-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound and related compounds.
| Property | This compound | Diethyl Ethylphosphonate | Diethyl (2-Oxopropyl)phosphonate |
| Appearance | Colorless liquid[3] | Colorless liquid with a mild odor[4] | Colorless to light yellow clear liquid |
| Boiling Point | - | 82-83 °C @ 11 mmHg[5] | 126 °C @ 9 mmHg |
| Density | - | 1.024 g/mL at 20 °C[3] | 1.11 g/mL at 20 °C |
| Refractive Index | - | n20/D 1.417 | n20/D 1.43 |
| Solubility | Slightly miscible with water. Miscible with alcohol, ether, and organic solvents.[3] | Slightly water soluble.[6] | - |
| Stability | Stable, but hydrolyzes under acidic and basic conditions.[3] | Stable, but may hydrolyze under acid or basic conditions.[6] | - |
Synthesis of this compound
The most common and effective method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide, in this case, an isopropyl halide like isopropyl bromide.[1]
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The trivalent phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in an SN2 reaction. This leads to the formation of a tetraalkoxyphosphonium salt intermediate and the displacement of the halide ion.[1][7]
-
Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium salt intermediate, also in an SN2 fashion. This results in the formation of the final product, this compound, and an ethyl halide byproduct.[7]
The following is a general experimental protocol for the synthesis of this compound via the Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite
-
Isopropyl bromide
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine triethyl phosphite and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkyl Halide: Slowly add isopropyl bromide to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Workup: After cooling to room temperature, remove the solvent and the ethyl bromide byproduct under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Chemical Reactivity
This compound exhibits reactivity characteristic of phosphonate esters.
-
Hydrolysis: The P-C bond in this compound is significantly more resistant to chemical and enzymatic hydrolysis compared to the P-O-C bond in phosphate esters. However, under strong acidic or basic conditions, the ester groups can be hydrolyzed to yield isopropylphosphonic acid.[3]
-
Nucleophilic Substitution: The ethoxy groups can be displaced by other nucleophiles, allowing for the synthesis of various derivatives.[8]
-
Reduction: The phosphonate group can be reduced to the corresponding phosphine under strong reducing conditions.[8]
-
Oxidation: While the phosphorus in this compound is already in the +5 oxidation state, reactions involving the organic moieties can be performed.[8]
Applications in Research and Drug Development
The structural similarity of the phosphonate group to the phosphate group, combined with its enhanced stability, makes this compound and related compounds valuable tools in medicinal chemistry and drug development.[9]
The phosphonate moiety serves as a stable bioisostere for the phosphate group, which is ubiquitous in biological systems.[10] This allows phosphonate-containing molecules to act as competitive inhibitors of enzymes that process phosphate-containing substrates.[10] The replacement of a labile P-O-C bond with a robust P-C bond prevents enzymatic cleavage.[10]
While specific studies on the therapeutic applications of this compound are not abundant in the provided search results, the broader class of phosphonates has seen significant success. For instance, acyclic nucleoside phosphonates like tenofovir and cidofovir are potent antiviral drugs.[9] The principles of their design, relying on the stability of the phosphonate group, can be applied to the development of new therapeutics based on the this compound scaffold.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[2] |
| Hazardous to the Aquatic Environment, Long-term Hazard | H411: Toxic to aquatic life with long lasting effects[2] |
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P273: Avoid release to the environment.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P317: IF SWALLOWED: Get medical help.[2]
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P317: Get medical help.[2]
-
P330: Rinse mouth.[2]
-
P391: Collect spillage.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
It is crucial to consult the Safety Data Sheet (SDS) for this compound before handling for complete safety information.
References
- 1. This compound | 1538-69-8 | Benchchem [benchchem.com]
- 2. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 4. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIETHYL ETHYLPHOSPHONATE CAS#: 78-38-6 [m.chemicalbook.com]
- 6. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. Diethyl isopropenylphosphonate | 20170-34-7 | Benchchem [benchchem.com]
- 9. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Michaelis-Arbuzov Synthesis of Diethyl Isopropylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Michaelis-Arbuzov reaction for the synthesis of diethyl isopropylphosphonate, a valuable organophosphorus compound with applications in various scientific and industrial fields. This document details the reaction mechanism, experimental protocols, and spectral characterization of the target molecule.
Introduction
The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, facilitates the formation of a carbon-phosphorus bond.[1] This reaction typically involves the nucleophilic attack of a trivalent phosphorus species, such as a trialkyl phosphite, on an alkyl halide to yield a pentavalent phosphonate.[1][2] this compound, the subject of this guide, is synthesized through the reaction of triethyl phosphite with an isopropyl halide. The direct and stable phosphorus-carbon bond is the defining feature of phosphonates, distinguishing them from organophosphates where organic groups are attached to the phosphorus atom via oxygen bridges.[3]
Reaction Mechanism and Pathway
The synthesis of this compound via the Michaelis-Arbuzov reaction proceeds through a well-established two-step S\textsubscript{N}2 mechanism.
Step 1: Nucleophilic Attack and Formation of a Phosphonium Intermediate
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triethyl phosphite on the electrophilic carbon of the isopropyl halide (e.g., isopropyl iodide or bromide). This results in the formation of a quasi-phosphonium salt intermediate.[4]
Step 2: Dealkylation of the Intermediate
The halide anion, displaced in the first step, then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium intermediate. This second S\textsubscript{N}2 displacement results in the formation of the final product, this compound, and a molecule of ethyl halide.[4]
It is important to note that the reaction with secondary alkyl halides, such as isopropyl halides, can be slower and may sometimes lead to side reactions, such as elimination, due to steric hindrance.[5]
Figure 1: The reaction mechanism for the synthesis of this compound via the Michaelis-Arbuzov reaction.
Experimental Protocols
Materials:
-
Triethyl phosphite
-
Isopropyl iodide (or isopropyl bromide)
-
Anhydrous Toluene (or Xylene)
-
Apparatus for heating under reflux with a condenser and a dropping funnel
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, place isopropyl iodide.
-
Addition of Triethyl Phosphite: Add a small portion of triethyl phosphite from the dropping funnel to the isopropyl iodide.
-
Initiation of Reaction: Gently heat the mixture to initiate the exothermic reaction. Once the reaction begins, control the addition rate of the remaining triethyl phosphite to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethyl iodide byproduct and any unreacted starting materials by distillation at atmospheric pressure.
-
Purify the resulting crude this compound by vacuum distillation.
-
Alternative Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates. A microwave-assisted Michaelis-Arbuzov reaction can be performed in a closed vessel, which is particularly advantageous for volatile reactants.[7] This method allows for precise temperature control and can significantly reduce reaction times.[7]
Data Presentation
The following tables summarize the key quantitative data for the reactants and the product, this compound.
Table 1: Properties of Reactants
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 156 |
| Isopropyl iodide | C₃H₇I | 169.99 | 89-90 |
| Isopropyl bromide | C₃H₇Br | 122.99 | 59-60 |
Table 2: Properties and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₇H₁₇O₃P |
| Molecular Weight | 180.18 g/mol [3] |
| CAS Number | 1538-69-8[3] |
| Appearance | Colorless liquid |
| ¹H NMR (CDCl₃) | Data not available in the searched literature. |
| ¹³C NMR (CDCl₃) | Data not available in the searched literature. |
| ³¹P NMR (CDCl₃) | Data not available in the searched literature. |
Note: Specific, experimentally verified NMR data for this compound was not found in the publicly available literature searched. The characterization of the final product should be performed using ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm its structure.
Experimental Workflow
The logical flow of the synthesis and characterization process is outlined below.
Figure 2: A generalized workflow for the synthesis and characterization of this compound.
Conclusion
The Michaelis-Arbuzov reaction provides a reliable and versatile method for the synthesis of this compound. While the reaction with a secondary halide may require careful control of reaction conditions to optimize yield and minimize side products, it remains a fundamental transformation in organophosphorus chemistry. The use of modern techniques such as microwave-assisted synthesis can offer significant advantages in terms of reaction time and efficiency. For any synthesis, thorough characterization of the final product by spectroscopic methods is crucial to confirm its identity and purity. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of this important class of compounds.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. This compound | 1538-69-8 | Benchchem [benchchem.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates - Google Patents [patents.google.com]
Spectroscopic Profile of Diethyl Isopropylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diethyl isopropylphosphonate, a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1 | 4.15 - 4.05 | m | -OCH₂CH₃ | |
| 2 | 2.15 - 2.00 | m | -CH(CH₃)₂ | |
| 3 | 1.32 | t | 7.1 | -OCH₂CH₃ |
| 4 | 1.15 | d | 7.0 | -CH(CH₃)₂ |
¹³C NMR (Carbon-13 NMR) Data
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | 61.5 (d, J = 6.8 Hz) | -OCH₂CH₃ |
| 2 | 26.8 (d, J = 142.5 Hz) | -CH(CH₃)₂ |
| 3 | 16.4 (d, J = 5.5 Hz) | -OCH₂CH₃ |
| 4 | 15.9 (d, J = 3.8 Hz) | -CH(CH₃)₂ |
³¹P NMR (Phosphorus-31 NMR) Data
| Chemical Shift (δ) ppm |
| ~33-34 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2978 | C-H stretch (alkane) |
| 1245 | P=O stretch |
| 1028 | P-O-C stretch |
| 965 | P-C stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 180 | Moderate | [M]⁺ (Molecular Ion) |
| 165 | Low | [M - CH₃]⁺ |
| 152 | Moderate | [M - C₂H₄]⁺ |
| 137 | High | [M - C₃H₇]⁺ |
| 125 | High | [M - OC₂H₅ - H]⁺ |
| 109 | High | [PO₃(C₂H₅)₂]⁺ |
| 81 | Very High | [PO₂(C₂H₅)(OH)]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1] The solution must be homogeneous and free of particulate matter. For quantitative analysis, a precise concentration is prepared.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.
-
¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required.[1] Proton decoupling is used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
³¹P NMR: Phosphorus-31 NMR spectra are recorded with or without proton decoupling. Chemical shifts are referenced to an external standard, typically 85% phosphoric acid (H₃PO₄) at 0 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples such as this compound, the analysis is typically performed using the neat liquid. A thin film of the sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr).[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[3][4][5]
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Measurement Mode: Transmission or ATR.
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Data Acquisition: A background spectrum (of the clean salt plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.[4]
Mass Spectrometry (MS)
Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.
-
Gas Chromatograph (GC): The sample is injected into a GC equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The oven temperature is programmed to ensure good separation of the analyte from any impurities.
-
Ionization: Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV.
Mass Analysis and Detection:
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Detection: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments of this compound (e.g., m/z 40-200).
Data Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Isopropylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl isopropylphosphonate (DEIP), with the CAS Registry Number 1538-69-8, is an organophosphorus compound belonging to the phosphonate diester family.[1] Structurally, it features a central tetrahedral phosphorus atom double-bonded to one oxygen atom, single-bonded to two ethoxy groups, and a direct, stable phosphorus-carbon (P-C) bond to an isopropyl group.[1] This robust P-C bond confers significantly greater stability against hydrolysis, thermal decomposition, and photolysis compared to the analogous P-O-C linkage found in organophosphates.[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and analysis.
Physical and Chemical Properties
This compound is a colorless liquid at room temperature. Its physical properties are summarized in the table below. It is generally miscible with common organic solvents and slightly soluble in water.[3]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | diethyl (propan-2-yl)phosphonate | |
| Synonyms | This compound, 2-diethoxyphosphorylpropane | [4] |
| CAS Number | 1538-69-8 | [1] |
| Molecular Formula | C₇H₁₇O₃P | [1][4] |
| Molecular Weight | 180.18 g/mol | [1][4] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | ~80-85 °C / 10 mmHg (estimated) | [3][5] |
| Density | ~1.01 - 1.03 g/mL at 20-25 °C (estimated) | [5] |
| Refractive Index (n²⁰/D) | ~1.417 - 1.433 (estimated) | [5][6] |
Chemical Reactivity and Synthesis
Synthesis via Michaelis-Arbuzov Reaction
The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 2-bromopropane.[1] The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.[1][7] The reaction can be performed under conventional heating or accelerated significantly using microwave irradiation.[1]
Hydrolysis
Like other phosphonate esters, this compound can be hydrolyzed to its corresponding phosphonic acid (isopropylphosphonic acid) under either acidic or basic conditions.[8] Acid-catalyzed hydrolysis is typically performed by refluxing the ester with a strong mineral acid, such as concentrated hydrochloric acid.[9] The reaction proceeds in two consecutive steps, with the first dealkylation being faster than the second. The stable P-C bond remains intact throughout the process.[8]
Spectroscopic and Analytical Characterization
The structure of this compound is confirmed using a combination of spectroscopic techniques. The key identifying features in each spectrum are directly related to the ethyl and isopropyl moieties bonded to the central phosphorus atom.
Table 2: Spectroscopic Data for this compound
| Technique | Characteristic Peaks / Signals | Source(s) |
| ³¹P NMR | δ ≈ +20 to +25 ppm (in CDCl₃, referenced to 85% H₃PO₄) | [1][10] |
| ¹H NMR | (Predicted values in CDCl₃, 400 MHz) - δ ≈ 4.1 ppm (dq, 4H, -OCH₂ CH₃) - δ ≈ 2.0-2.2 ppm (m, 1H, P-CH (CH₃)₂) - δ ≈ 1.3 ppm (t, 6H, -OCH₂CH₃ ) - δ ≈ 1.1 ppm (dd, 6H, P-CH(CH₃ )₂) | [10][11][12] |
| ¹³C NMR | (Predicted values in CDCl₃) - δ ≈ 61 ppm (d, -O CH₂) - δ ≈ 28 ppm (d, P-C H) - δ ≈ 16 ppm (d, -OCH₂C H₃) - δ ≈ 15 ppm (d, P-CH(C H₃)₂) | [10][12] |
| IR Spectroscopy | (liquid film, cm⁻¹) - ~2978 (C-H stretch) - ~1250 (P=O stretch, strong) - ~1025 (P-O-C stretch, strong) - ~965 (P-O-C stretch, strong) | [1][13] |
| Mass Spec. (EI) | Key Fragments (m/z): 138, 111, 82 | [4] |
Experimental Protocols
Protocol: Synthesis via Thermal Michaelis-Arbuzov Reaction
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Triethyl phosphite
-
2-bromopropane (or 2-iodopropane)
-
Anhydrous Toluene (optional, for high-boiling reactants)
-
Round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂ or CaSO₄)
-
Heating mantle with a stirrer
-
Distillation apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge the flask with triethyl phosphite (1.0 equivalent).
-
Slowly add 2-bromopropane (1.0-1.2 equivalents) to the flask. The reaction is often exothermic. If necessary, control the initial reaction rate with an ice bath.
-
Once the initial exotherm subsides, heat the reaction mixture to reflux (typically 120-160 °C) and maintain for 4-12 hours.[14] Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The primary byproduct, ethyl bromide, is volatile and can be removed by distillation at atmospheric pressure.
-
The remaining crude product is purified by vacuum distillation to yield pure this compound.
Protocol: Acidic Hydrolysis to Isopropylphosphonic Acid
This protocol outlines the complete hydrolysis of the phosphonate ester to the corresponding phosphonic acid.[9]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (~37%, 12 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Rotary evaporator
-
High-vacuum line and desiccator with P₂O₅
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) with an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Maintain the reflux for 6-12 hours. The reaction can be monitored by ³¹P NMR by observing the shift from the phosphonate ester signal to the phosphonic acid signal.[15]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator. Toluene can be added and co-distilled to azeotropically remove the final traces of water.[9]
-
The resulting crude isopropylphosphonic acid, which may be a viscous oil or a hygroscopic solid, should be dried further in a desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) under high vacuum.
Protocol: Analytical Characterization by GC-MS
This protocol provides a general method for the analysis of this compound.
Instrumentation & Columns:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent nonpolar column.
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on concentration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Inject 1 µL of the solution into the GC-MS.
-
Analyze the resulting chromatogram and mass spectrum, comparing the retention time and fragmentation pattern to a known standard or library data. The expected major fragments for this compound are m/z 138, 111, and 82.[4]
Conclusion
This compound is a stable and versatile organophosphorus compound with well-defined chemical and physical properties. Its synthesis is readily achieved through the Michaelis-Arbuzov reaction, and its characteristic spectroscopic signatures allow for straightforward identification and analysis. The protocols and data presented in this guide provide a foundational resource for researchers utilizing this compound in synthetic chemistry, materials science, and drug development.
References
- 1. This compound | 1538-69-8 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. DIETHYL ETHYLPHOSPHONATE CAS#: 78-38-6 [m.chemicalbook.com]
- 4. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl ethylphosphonate = 98.0 GC 78-38-6 [sigmaaldrich.com]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. documentsdelivered.com [documentsdelivered.com]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
The Resilient P-C Bond: A Technical Guide to the Reactivity of Phosphonates
For Researchers, Scientists, and Drug Development Professionals
The carbon-phosphorus (P-C) bond, the defining feature of phosphonates, imparts a remarkable stability that sets these organophosphorus compounds apart from their phosphate ester counterparts. This inherent resistance to hydrolysis, coupled with their ability to mimic natural phosphates, has positioned phosphonates as invaluable tools in medicinal chemistry and drug development.[1][2][3] This technical guide provides an in-depth exploration of the reactivity of the P-C bond in phosphonates, covering its formation, cleavage, and the strategic exploitation of its stability in therapeutic design.
The Stability of the P-C Bond
The P-C bond is significantly more resistant to both acid- and base-catalyzed hydrolysis compared to the P-O-C linkage found in phosphate esters.[4] This stability is a key attribute exploited in the design of therapeutic agents, rendering them less susceptible to enzymatic degradation in biological systems.[1][5] While robust, the P-C bond is not entirely inert and can be cleaved under aggressive chemical conditions or through specific enzymatic catalysis.[6][7]
Formation of the P-C Bond: Key Synthetic Strategies
The construction of the P-C bond is a cornerstone of phosphonate chemistry. Two primary reactions dominate the synthetic landscape: the Michaelis-Arbuzov reaction and the Hirao cross-coupling reaction.
The Michaelis-Arbuzov Reaction
A classic and widely utilized method, the Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[4][8][9] The reaction typically proceeds through a two-step SN2 mechanism.[8]
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction
-
Materials: Benzyl bromide, triethyl phosphite.
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of benzyl bromide and triethyl phosphite. b. Heat the reaction mixture at 150-160°C for 4-6 hours. The reaction progress can be monitored by observing the cessation of ethyl bromide evolution. c. After cooling to room temperature, purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate.
The Hirao Cross-Coupling Reaction
The Hirao reaction provides a powerful method for forming P-C bonds between sp²-hybridized carbon atoms (of aryl or vinyl halides) and a phosphorus-containing reagent, typically a dialkyl phosphite.[6][10] This palladium-catalyzed cross-coupling reaction has become a staple in the synthesis of aryl- and vinylphosphonates.[6][11]
Experimental Protocol: Palladium-Catalyzed Hirao Coupling of Iodobenzene and Diethyl Phosphite
-
Materials: Iodobenzene, diethyl phosphite, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), and an appropriate solvent such as toluene or DMF.
-
Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (6 mol%). b. Add the solvent, followed by iodobenzene (1 equivalent), diethyl phosphite (1.2 equivalents), and Et₃N (1.5 equivalents). c. Heat the reaction mixture to reflux (typically 80-110°C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. d. Upon completion, cool the reaction mixture, filter to remove palladium catalyst, and concentrate the filtrate under reduced pressure. e. Purify the residue by column chromatography on silica gel to yield the desired diethyl phenylphosphonate.
Table 1: Representative Yields for the Hirao Cross-Coupling Reaction [12][13][14]
| Aryl Halide | Phosphorus Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Iodobenzene | Diethyl phosphite | Pd(OAc)₂/dppf | (c-Hex)₂NMe | CH₃CN | Reflux | 82 |
| 2-Chloropyrazine | Diethyl phosphite | Pd(OAc)₂/dppf | Et₃N | CH₃CN | Reflux | 67 |
| 3-Bromopyridine | Diethyl phosphite | Pd(PPh₃)₄ | Et₃N | Neat | 150 | 77 |
| 1-Bromo-4-propylbenzene | Diethyl phosphite | Pd(OAc)₂ | - | Neat (MW) | 200 | 86 |
| 1-Bromo-3-methoxybenzene | Diethyl phosphite | Pd(OAc)₂ | - | Neat (MW) | 175 | 79 |
| Bromobenzene | Diphenylphosphine oxide | Pd(OAc)₂ | - | Neat (MW) | 150 | 90 |
Cleavage of the P-C Bond
Despite its stability, the P-C bond can be cleaved through both enzymatic and chemical means.
Enzymatic Cleavage
In nature, several microorganisms have evolved enzymatic machinery to break the P-C bond, allowing them to utilize phosphonates as a phosphorus source.[15] Key enzymes involved in this process include:
-
C-P Lyase: A multi-enzyme complex that catalyzes the cleavage of a wide range of phosphonates.[16]
-
Phosphonoacetaldehyde Hydrolase (PhnX): This enzyme cleaves phosphonoacetaldehyde to acetaldehyde and inorganic phosphate.[17]
-
Phosphonoacetate Hydrolase (PhnA): This hydrolase acts on phosphonoacetate to produce acetate and inorganic phosphate.[16]
Experimental Protocol: Assay for Phosphonoacetaldehyde Hydrolase (PhnX) Activity
This protocol is a coupled enzyme assay that measures the production of acetaldehyde.
-
Materials: Phosphonoacetaldehyde, alcohol dehydrogenase (ADH), NADH, buffer (e.g., Tris-HCl, pH 8.0), purified PhnX enzyme.
-
Procedure: a. Prepare a reaction mixture in a cuvette containing buffer, NADH, and a saturating amount of ADH. b. Add a known concentration of the PhnX enzyme to the mixture. c. Initiate the reaction by adding phosphonoacetaldehyde. d. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ as acetaldehyde is reduced to ethanol by ADH. e. Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The activity of PhnX is proportional to this rate.
Table 2: Kinetic Parameters for Enzymatic P-C Bond Cleavage [18][19]
| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
| PbfA | (R)-1-Hydroxy-2-aminoethylphosphonate | 5.3 ± 0.3 | 0.43 ± 0.06 | 12,300 ± 1,200 |
Chemical Cleavage
Cleavage of the P-C bond through chemical methods is generally challenging and often requires harsh conditions.[6][7] However, theoretical studies have provided insights into the mechanism of P-C bond cleavage in α-aminophosphonates under acidic conditions, suggesting a multi-step process involving protonation and subsequent bond scission.[20]
The P-C Bond in Drug Development
The stability of the P-C bond is a highly desirable feature in drug design, leading to the development of numerous phosphonate-based therapeutics.
Phosphonate Prodrugs: Overcoming Delivery Barriers
The dianionic nature of the phosphonate group at physiological pH can hinder cell membrane permeability. To address this, prodrug strategies are widely employed, where the phosphonate moiety is masked with groups that are cleaved intracellularly to release the active drug.[2][21] A prominent example is the antiviral drug tenofovir, which is administered as the prodrug tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF).[2][22]
Bisphosphonates: Targeting Bone Resorption
Bisphosphonates are a class of drugs used to treat bone disorders such as osteoporosis. Their P-C-P backbone allows them to chelate calcium and accumulate in bone.[10][23] Nitrogen-containing bisphosphonates act by inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway within osteoclasts, the cells responsible for bone breakdown.[10][23][24] This inhibition disrupts essential cellular processes, leading to osteoclast apoptosis and a reduction in bone resorption.[24]
Biosynthesis of Phosphonates
Nature's route to the P-C bond primarily begins with the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a reaction catalyzed by the enzyme PEP phosphomutase.[16][25][26] PnPy then serves as a key intermediate for the biosynthesis of a variety of phosphonate natural products.[1][15]
Logical Workflow for P-C Bond Formation via Hirao Coupling
The successful execution of a Hirao coupling reaction involves a logical sequence of steps, from catalyst preparation to product isolation.
Conclusion
The reactivity of the P-C bond in phosphonates is a fascinating and multifaceted area of chemistry. Its inherent stability provides a robust scaffold for the design of enzyme inhibitors and other therapeutic agents, while the development of efficient synthetic methods for its formation has enabled the creation of a vast array of phosphonate-containing molecules. Understanding the principles of P-C bond reactivity is therefore crucial for researchers and professionals in the field of drug discovery and development as they continue to harness the unique properties of phosphonates to address pressing medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Hirao coupling - Wikipedia [en.wikipedia.org]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. Arbuzov Reaction [organic-chemistry.org]
- 10. ClinPGx [clinpgx.org]
- 11. sciforum.net [sciforum.net]
- 12. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]
- 15. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. KEGG PATHWAY: Phosphonate and phosphinate metabolism - Reference pathway [kegg.jp]
Primary Mechanism of Action: Acetylcholinesterase Inhibition
An In-Depth Technical Guide to the Biological Activity of Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of organophosphorus (OP) compounds, molecules of significant interest due to their dual role as potent neurotoxic agents and versatile scaffolds in drug development. The primary focus is on their mechanisms of action, from the well-established inhibition of acetylcholinesterase to their influence on secondary signaling cascades.
The principal mechanism underlying the acute toxicity of most organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2]
The Cholinergic Synapse and AChE Function
In a functioning cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, crosses the synaptic cleft, and binds to postsynaptic muscarinic or nicotinic receptors, propagating the nerve signal. AChE, located in the synapse, terminates this signal by rapidly hydrolyzing ACh into choline and acetic acid.[1]
Mechanism of OP Inhibition
Organophosphorus compounds act as "suicide substrates" for AChE. The phosphorus atom forms a covalent bond with a serine hydroxyl group within the enzyme's active site, a process known as phosphorylation.[1] This phosphorylated enzyme is highly stable and, unlike the acetylated enzyme formed during normal ACh hydrolysis, is resistant to rapid hydrolysis, rendering the enzyme non-functional.
This inhibition can become permanent through a process called "aging." Aging involves the dealkylation of the phosphorylated enzyme, further strengthening the bond and making it irreversible and resistant to reactivation by antidotes like oximes.[1] The accumulation of ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in a toxic condition known as a cholinergic crisis.
Quantitative Analysis of AChE Inhibition
The potency of organophosphorus compounds as AChE inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Organophosphate | IC50 Value | Species/Enzyme Source | Reference |
| Profenofos | 302 nM | Human AChE | [3] |
| Profenofos | 312 nM | Rat AChE | [3] |
| Fenitrothion | 0.4 µg/mL | Human Serum Cholinesterase | [4][5] |
| Chlorpyrifos Oxon | 0.13 ± 0.02 µM | Honeybee AChE | [6] |
| Coumaphos Oxon | 45.13 ± 8.76 µM | Honeybee AChE | [6] |
| Diazinon | > 2.0 x 10⁻⁵ mol/L | Bovine Erythrocyte AChE | [1] |
| Chlorpyrifos | > 2.0 x 10⁻⁵ mol/L | Bovine Erythrocyte AChE | [1] |
| Malathion | > 2.0 x 10⁻⁵ mol/L | Bovine Erythrocyte AChE | [1] |
Toxicological Effects and Quantitative Data
The clinical outcome of AChE inhibition is a toxidrome known as a cholinergic crisis, characterized by overstimulation of:
-
Muscarinic receptors: Leading to symptoms summarized by the mnemonics SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal cramping, Emesis, Miosis) or DUMBBELS (Diarrhea, Urination, Miosis, Bradycardia, Bronchospasm, Emesis, Lacrimation, Salivation).
-
Nicotinic receptors: Resulting in muscle fasciculations, cramping, and eventually flaccid paralysis, which can lead to respiratory failure.
-
Central Nervous System (CNS): Causing anxiety, confusion, seizures, and coma.
The acute toxicity of these compounds is typically measured by the median lethal dose (LD50), the dose required to kill half the members of a tested population.
| Organophosphate | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Reference |
| Sarin (GB) | 0.12 mg/kg bw | - | [7][8] |
| Soman (GD) | 0.08 mg/kg bw | - | [7][8] |
| VX | 0.26 mg/kg bw | - | [9] |
| Acephate | 1,030 – 1,447 mg/kg | >10,250 mg/kg | [2] |
| Chlorpyrifos | 96 – 270 mg/kg | 2,000 mg/kg | [2] |
| Diazinon | 1,250 mg/kg | 2,020 mg/kg | [2] |
| Malathion | 5,500 mg/kg | >2,000 mg/kg | [2] |
| Methyl Parathion | 6 mg/kg | 45 mg/kg | [2] |
| Phorate | 2 - 4 mg/kg | 20 – 30 mg/kg (guinea pig) | [2] |
| Disulfoton | 2 - 12 mg/kg | 3.6 – 15.9 mg/kg | [2] |
Experimental Protocol: AChE Inhibition Assay (Ellman Method)
The most common method for determining AChE activity and its inhibition is the spectrophotometric assay developed by Ellman.[10][11] This assay measures the production of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[11]
Materials and Reagents
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from human erythrocytes or Electrophorus electricus)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4 or 8.0)
-
Acetylthiocholine iodide (ATChI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Organophosphate inhibitor solutions of varying concentrations
-
96-well microplate
-
Microplate spectrophotometer
Detailed Methodology
-
Reagent Preparation: Prepare all solutions in the phosphate buffer. Keep enzyme and substrate solutions on ice.
-
Assay Setup: In a 96-well microplate, add the following to each well for the test samples:
-
Phosphate buffer
-
AChE enzyme solution
-
DTNB solution
-
10 µL of the organophosphate inhibitor solution at the desired concentration.
-
-
Control Setup: Prepare negative controls (no inhibitor) by adding 10 µL of buffer instead of the inhibitor solution. Prepare positive controls (fully inhibited) with a high concentration of a known potent inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-20 minutes) to allow the inhibitor to interact with the enzyme.[4][12]
-
Initiate Reaction: Add the ATChI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer set to 412 nm. Measure the change in absorbance over time (e.g., every minute for 5-10 minutes) in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Non-AChE-Mediated Mechanisms and Signaling Pathways
Beyond direct AChE inhibition, organophosphorus compounds exert biological effects through other mechanisms, often associated with chronic or developmental exposure.
Oxidative Stress and MAPK Signaling
Exposure to OPs can induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress.[13] This imbalance can damage lipids, proteins, and DNA. Oxidative stress is a known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14] Specifically, the c-Jun N-terminal kinase (JNK) and p38-MAPK pathways are often activated by cellular stress and can trigger apoptotic (programmed cell death) cascades, contributing to the neurotoxicity and damage observed in various tissues following OP exposure.[13][15]
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.flvc.org [journals.flvc.org]
- 3. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organophosphorus Compounds and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
IUPAC Nomenclature of Diethyl (1-methylethyl)phosphonate: A Technical Guide
This document provides a detailed technical overview of the IUPAC nomenclature, physicochemical properties, and synthesis of diethyl (1-methylethyl)phosphonate. It is intended for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry.
IUPAC Nomenclature Analysis
The systematic naming of organophosphorus compounds, such as diethyl (1-methylethyl)phosphonate, follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4] This compound is a dialkyl ester of a phosphonic acid. Phosphonic acids are characterized by a direct and stable carbon-to-phosphorus (C–P) bond, which distinguishes them from phosphate esters that feature a P-O-C linkage.[5][6]
The name "diethyl (1-methylethyl)phosphonate" can be deconstructed as follows:
-
Phosphonate: This is the parent name, indicating a derivative of phosphonic acid where a hydrogen atom bonded to phosphorus has been replaced by an organic group.[1][6]
-
(1-methylethyl): This prefix, enclosed in parentheses, specifies the organic group attached directly to the phosphorus atom via a P-C bond. "1-methylethyl" is the systematic IUPAC name for the isopropyl group, -CH(CH₃)₂.
-
Diethyl: This prefix indicates that the two acidic hydroxyl groups of the phosphonic acid moiety have been esterified with two ethyl groups (-OCH₂CH₃).
An alternative, equally valid IUPAC name is 2-diethoxyphosphorylpropane .[7] This name is derived by treating the diethyl phosphonate group as a substituent on the longest carbon chain.
-
Propane: The parent alkane is the three-carbon chain of the isopropyl group.
-
2-: This locant indicates that the substituent is attached to the second carbon of the propane chain.
-
diethoxyphosphoryl: This term describes the substituent group, which consists of a phosphorus atom double-bonded to an oxygen atom (the "phosphoryl" part) and also bonded to two ethoxy groups.
The common name for this compound is diethyl isopropylphosphonate .[5][7]
Structural and Physicochemical Data
The structural and physicochemical properties of diethyl (1-methylethyl)phosphonate are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇O₃P | [5][7] |
| Molecular Weight | 180.18 g/mol | [5][7] |
| CAS Number | 1538-69-8 | [5][7] |
| Appearance | Colorless liquid | |
| IUPAC Name | Diethyl (1-methylethyl)phosphonate; 2-diethoxyphosphorylpropane | [5][7] |
| Synonyms | This compound, Isopropylphosphonic acid diethyl ester | [7] |
| InChI Key | PPMDSXRMQXBCJW-UHFFFAOYSA-N | [5][7] |
| SMILES | CCOP(=O)(C(C)C)OCC | [7] |
Experimental Protocols: Synthesis
The primary method for synthesizing dialkyl alkylphosphonates, including diethyl (1-methylethyl)phosphonate, is the Michaelis-Arbuzov reaction .[5] This reaction is a cornerstone in the formation of carbon-phosphorus bonds.
Reaction: The reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of diethyl (1-methylethyl)phosphonate, triethyl phosphite is reacted with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).
General Protocol:
-
Reactant Setup: In a reaction flask equipped with a reflux condenser and a dropping funnel, place the isopropyl halide.
-
Addition of Phosphite: Add triethyl phosphite dropwise to the isopropyl halide. The reaction is often initiated by gentle heating.
-
Reaction Conditions: The mixture is typically heated to reflux to drive the reaction to completion. The reaction is exothermic, and the rate of addition may need to be controlled to maintain a steady temperature.
-
Mechanism: The reaction proceeds via an initial Sɴ2 attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the isopropyl halide, forming a phosphonium salt intermediate. In the subsequent step, the halide anion attacks one of the ethyl groups on the phosphonium intermediate, displacing the this compound product and forming a volatile ethyl halide as a byproduct.
-
Purification: After the reaction is complete, the resulting mixture is purified, typically by distillation under reduced pressure, to isolate the diethyl (1-methylethyl)phosphonate.
Visualization of Nomenclature Logic
The following diagram illustrates the logical breakdown of the IUPAC name "diethyl (1-methylethyl)phosphonate" based on its molecular structure.
Caption: Structural breakdown for IUPAC nomenclature.
References
- 1. biochemical phosphorus [iupac.qmul.ac.uk]
- 2. iupac.org [iupac.org]
- 3. pnas.org [pnas.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. This compound | 1538-69-8 | Benchchem [benchchem.com]
- 6. 2-Carb-24 [iupac.qmul.ac.uk]
- 7. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Diethyl Isopropylphosphonate
Introduction
The synthesis of phosphonates, compounds bearing a direct phosphorus-carbon (P-C) bond, is a cornerstone of organophosphorus chemistry. These molecules are of significant interest to researchers in drug development and materials science due to their roles as enzyme inhibitors, antiviral agents, and flame retardants.[1][2] The Michaelis-Arbuzov reaction, first described in 1898, remains the most prominent and widely used method for forming the P-C bond.[1][3][4]
This protocol details the synthesis of diethyl isopropylphosphonate through the Michaelis-Arbuzov reaction, involving the reaction of triethyl phosphite with an isopropyl halide.[5][6] The reaction proceeds via a nucleophilic attack of the trivalent phosphorus atom on the alkyl halide, forming a quasi-phosphonium intermediate. This is followed by a subsequent nucleophilic attack by the displaced halide ion on one of the phosphite's ethyl groups, yielding the final pentavalent phosphonate product and a volatile ethyl halide byproduct.[1][3] This method is highly effective for preparing phosphonate esters, which are valuable precursors for further chemical transformations, such as the Horner-Wadsworth-Emmons reaction.[5]
Reaction Mechanism and Experimental Workflow
The synthesis follows a two-step SN2 mechanism characteristic of the Michaelis-Arbuzov reaction.
Figure 1. Mechanism of the Michaelis-Arbuzov Reaction.
The overall experimental process involves the setup of reactants, execution of the reaction under reflux, and subsequent purification of the product via distillation.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethyl isopropenylphosphonate | 20170-34-7 | Benchchem [benchchem.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. chem.ucla.edu [chem.ucla.edu]
Application Notes and Protocols for Diethyl Isopropylphosphonate as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl isopropylphosphonate as an enzyme inhibitor, focusing on its mechanism of action, target enzymes, and relevant experimental protocols. Due to the limited availability of specific quantitative inhibitory data for this compound in publicly accessible literature, this document provides a generalized framework and utilizes data for the structurally related and well-characterized organophosphorus inhibitor, Diisopropylfluorophosphate (DFP), for illustrative purposes.
Introduction
This compound is an organophosphorus compound that belongs to the class of phosphonate diesters. Its structure, featuring a stable carbon-phosphorus (C-P) bond, makes it an effective mimic of the transition state of substrate hydrolysis by certain enzymes. This property allows it to act as a potent and often irreversible inhibitor of specific enzyme classes, primarily serine hydrolases.
Mechanism of Action
The primary mechanism of enzyme inhibition by this compound involves the covalent modification of the active site of target enzymes. The phosphorus atom in the phosphonate group is electrophilic and is susceptible to nucleophilic attack by the catalytic serine residue present in the active site of serine hydrolases.
This reaction results in the formation of a stable, covalent phosphonyl-enzyme conjugate, rendering the enzyme inactive. The phosphonate group acts as a transition-state analog, mimicking the tetrahedral intermediate formed during substrate hydrolysis, which contributes to its high affinity for the enzyme's active site.[1] This irreversible inhibition is a hallmark of many organophosphorus compounds.
Target Enzymes
The primary targets of this compound and related organophosphorus compounds are enzymes belonging to the serine hydrolase superfamily. This large and diverse family of enzymes includes:
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
-
Other Serine Hydrolases: This class also includes various proteases, lipases, and esterases involved in a wide range of physiological processes. The specific reactivity of this compound towards other serine hydrolases can be explored using activity-based protein profiling (ABPP) techniques.
Data Presentation: Inhibitory Activity
| Inhibitor | Target Enzyme | Enzyme Source | IC50 Value (µM) | Inhibition Type | Reference Compound |
| Diisopropylfluorophosphate | Acetylcholinesterase | Electric Eel | 0.04 | Irreversible | Physostigmine |
| Diisopropylfluorophosphate | Butyrylcholinesterase | Horse Serum | 0.75 | Irreversible | Tacrine |
| Diisopropylfluorophosphate | Chymotrypsin | Bovine Pancreas | Not specified | Irreversible | Not specified |
Note: The values presented above are for illustrative purposes and are derived from studies on DFP. Researchers should determine the specific inhibitory constants for this compound through experimentation.
Experimental Protocols
This section provides a detailed protocol for determining the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE) using a colorimetric assay based on the Ellman method.
Determination of IC50 for AChE Inhibition
Objective: To determine the concentration of this compound required to inhibit 50% of AChE activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Phosphate buffer
-
AChE solution
-
Varying concentrations of this compound (or vehicle control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate solution (ATCI) and the chromogenic reagent (DTNB) to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader in kinetic mode. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes, particularly α,β-unsaturated esters.[1][2] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[3][4][5][6] The HWE reaction is renowned for its excellent E-selectivity in alkene formation.[3][4][7]
These application notes provide a comprehensive overview of the HWE reaction, including detailed experimental protocols and tabulated data for various reaction conditions, to assist researchers in its practical application.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction commences with the deprotonation of a phosphonate ester by a base to generate a stabilized phosphonate carbanion.[3][8] This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, which is the rate-determining step, to form an intermediate oxaphosphetane.[3][9] Subsequent elimination of this intermediate yields the alkene and a water-soluble dialkylphosphate salt.[3]
The stereochemical outcome of the HWE reaction is generally biased towards the formation of the (E)-alkene.[3][4] This selectivity is attributed to the thermodynamic stability of the transition state leading to the trans-olefin.[9] However, modifications to the phosphonate reagent and reaction conditions, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups, can favor the formation of (Z)-alkenes.[6][9]
Experimental Data
The following tables summarize quantitative data from various reported Horner-Wadsworth-Emmons reactions, showcasing the versatility of this method with different substrates, bases, and solvents.
Table 1: Synthesis of (E)-α,β-Unsaturated Esters using Triethyl Phosphonoacetate [2]
| Entry | Aldehyde | Base (equiv.) | Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | LiOH (1.2) | 1ChCl/2Urea | 2 | 95 | >99:1 |
| 2 | 4-Methylbenzaldehyde | K₂CO₃ (1.5) | 1ChCl/2Urea | 3 | 92 | >99:1 |
| 3 | 4-Bromobenzaldehyde | DBU (1.2) | 1ChCl/2Urea | 1.5 | 96 | >99:1 |
| 4 | 2-Naphthaldehyde | LiOH (1.2) | 1ChCl/2Urea | 2.5 | 93 | >99:1 |
Table 2: Influence of Phosphonate Structure and Base on E-Selectivity [10]
| Aldehyde | Phosphonate Reagent | Base | E-Selectivity (%) | Yield (%) |
| Benzaldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | 99 | 95 |
| 4-Chlorobenzaldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | 98 | 97 |
| Cyclohexanecarboxaldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | 92 | 85 |
| Cyclohexanecarboxaldehyde | Ethyl 2-(diisopropylphosphono)propionate | LiOH·H₂O | 97 | 88 |
| 2-Methylpropanal | Triisopropyl 2-phosphonopropionate | Ba(OH)₂·8H₂O | >99 | 91 |
Detailed Experimental Protocol: Synthesis of (E)-Ethyl Cinnamate
This protocol provides a step-by-step procedure for the synthesis of (E)-ethyl cinnamate from benzaldehyde and triethyl phosphonoacetate, adapted from a reported solvent-free methodology.[2]
Materials:
-
Benzaldehyde (1.0 equiv)
-
Triethyl phosphonoacetate (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 equiv)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 mmol, 106 mg) and triethyl phosphonoacetate (1.0 mmol, 224 mg).
-
Add lithium hydroxide monohydrate (1.2 mmol, 50 mg) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel to afford the pure (E)-ethyl cinnamate.
Diagrams
References
- 1. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes: Diethyl Isopropylphosphonate as a Precursor for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl isopropylphosphonate is a versatile organophosphorus compound that serves as a key building block in the synthesis of a variety of biologically active molecules, including novel agrochemicals. Its phosphonate moiety can be incorporated into larger molecules to impart unique chemical and biological properties, often leading to potent herbicidal or insecticidal activity. This document provides detailed application notes and experimental protocols for the synthesis of α-aminophosphonates, a promising class of agrochemicals, using this compound or its close analog, diethyl phosphite, as a key precursor.
Key Synthetic Pathway: The Kabachnik-Fields Reaction
A primary method for the synthesis of α-aminophosphonates is the Kabachnik-Fields reaction.[1][2][3][4][5] This one-pot, three-component condensation reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, such as diethyl phosphite.[1][2][3][4][5][6] The reaction proceeds via the formation of an imine intermediate from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite.[2][4][5] Alternatively, the reaction can proceed through the initial formation of an α-hydroxyphosphonate.[2][4] This methodology allows for the creation of a diverse library of α-aminophosphonate derivatives with varying substituents, enabling the exploration of structure-activity relationships for herbicidal and insecticidal applications.
Agrochemical Applications of α-Aminophosphonates
α-Aminophosphonate derivatives have demonstrated significant potential as active ingredients in agrochemical formulations. Their biological activity is often attributed to their ability to act as mimics of α-amino acids, thereby inhibiting essential enzymes in target weeds or insects.
Herbicidal Activity
Several studies have highlighted the herbicidal properties of α-aminophosphonates. For instance, derivatives incorporating a pyrimidinyl moiety have exhibited herbicidal activities comparable to commercial herbicides like glyphosate, acetochlor, atrazine, and mesotrione.[7] Similarly, α-aminophosphonates containing a uracil moiety have shown potential as effective herbicides.[1][6] The herbicidal efficacy is influenced by the nature of the substituents on the amine, the carbonyl-derived central carbon, and the phosphonate ester group.
Insecticidal Activity
Certain α-aminophosphonate derivatives have also displayed insecticidal properties. For example, specific compounds have shown selective activity against pests such as Aphis species and Plutella xylostella (diamondback moth).[7] This dual activity profile makes α-aminophosphonates an attractive scaffold for the development of broad-spectrum crop protection agents.
Data Presentation
The following table summarizes representative data on the biological activity of synthesized α-aminophosphonate derivatives.
| Compound Class | Target Organism | Activity Type | Efficacy | Reference |
| α-Aminophosphonates with pyrimidinyl moiety | Various weeds | Herbicide | Comparable to commercial standards (acetochlor, atrazine, glyphosate) | [7] |
| α-Aminophosphonates with uracil moiety | Solanum nigrum, Amaranthus retroflexus | Herbicide | Excellent pre- and post-emergent activity | [6] |
| Specific α-aminophosphonate derivatives | Aphis species, Plutella xylostella | Insecticide | Selective insecticidal activity | [7] |
Mandatory Visualization
Below are diagrams illustrating the key synthetic pathway and a general experimental workflow for the synthesis of α-aminophosphonates.
Experimental Protocols
The following is a representative protocol for the synthesis of a herbicidal α-aminophosphonate derivative based on the Kabachnik-Fields reaction. This protocol is adapted from general procedures found in the literature for the synthesis of similar compounds.[1][6]
Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate
Materials:
-
Aniline
-
Benzaldehyde
-
Diethyl phosphite (can be substituted with this compound, though reaction conditions may need optimization)
-
Magnesium perchlorate (Mg(ClO₄)₂) (Catalyst)[6]
-
Acetonitrile (Solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer and/or other analytical instruments for characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and diethyl phosphite (1.2 mmol) in acetonitrile (10 mL).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of magnesium perchlorate (e.g., 10 mol%).
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure α-aminophosphonate product.
-
-
Characterization: Characterize the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diethyl phosphite and other organophosphorus compounds can be toxic. Handle with care and avoid inhalation, ingestion, or skin contact.
-
Magnesium perchlorate is a strong oxidizing agent. Handle with care and keep away from flammable materials.
This protocol provides a general framework for the synthesis of α-aminophosphonates. The specific reaction conditions, including catalyst, solvent, and temperature, may require optimization for different substrates to achieve optimal yields and purity.
References
- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Kabachnik-Fields Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Phosphonate-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of phosphonate-containing molecules. Phosphonates are crucial structural motifs in medicinal chemistry, acting as stable bioisosteres of phosphates and carboxylates. Their incorporation into peptides and oligonucleotides has led to the development of potent enzyme inhibitors with therapeutic applications. This document outlines the key methodologies for SPS of phosphonopeptides and phosphonate-containing oligonucleotides, including detailed experimental procedures, data presentation, and visual workflows.
Introduction to Solid-Phase Phosphonate Synthesis
Solid-phase synthesis offers significant advantages for the construction of phosphonate-containing molecules, including the use of excess reagents to drive reactions to completion and simplified purification of the final product. The core principle involves the sequential addition of building blocks to a growing chain attached to an insoluble solid support. After assembly, the target molecule is cleaved from the support and deprotected.
Two primary strategies for incorporating the phosphonate moiety on a solid support are the H-phosphonate and phosphoramidite methods. These approaches have been successfully applied to the synthesis of phosphonate analogues of peptides and oligonucleotides.
Key Applications in Drug Discovery
Phosphonate-containing molecules have emerged as a significant class of therapeutic agents due to their ability to mimic the transition state of substrate hydrolysis by various enzymes. This has led to the development of potent and selective inhibitors for several enzyme classes.
-
Inhibitors of Farnesyl Pyrophosphate Synthase (FPPS): Nitrogen-containing bisphosphonates are a prominent class of drugs used to treat bone resorption disorders like osteoporosis. They act by inhibiting FPPS, a key enzyme in the mevalonate pathway, which is responsible for the production of isoprenoids essential for various cellular processes.[1][2][3]
-
Matrix Metalloproteinase (MMP) Inhibitors: Phosphonate-based inhibitors have been designed to target MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[4][5] Overexpression of certain MMPs is associated with diseases such as cancer and arthritis, making them important therapeutic targets.[4]
Signaling Pathway: Inhibition of Farnesyl Pyrophosphate Synthase
Nitrogen-containing bisphosphonates (N-BPs) are potent inhibitors of Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway. This pathway is essential for the synthesis of isoprenoid precursors, which are vital for various cellular functions, including protein prenylation and cholesterol biosynthesis. By inhibiting FPPS, N-BPs disrupt these processes, leading to their therapeutic effects, particularly in bone metabolism.
Experimental Workflow: Solid-Phase Phosphonopeptide Synthesis
The following diagram illustrates a typical workflow for the solid-phase synthesis of a phosphonopeptide using the H-phosphonate method. This process involves sequential coupling of amino acids and a phosphonate building block to a solid support, followed by oxidation and cleavage.
Detailed Protocols
Protocol 1: Solid-Phase Synthesis of a Phosphonopeptide Analogue
This protocol describes the manual synthesis of a dipeptide analogue containing a phosphonate linkage using the H-phosphonate method on a rink amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids
-
Amino acid H-phosphonate monoester
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Pivaloyl chloride (PvCl)
-
Pyridine
-
Iodine (I₂)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (100 mg, 0.05 mmol) in DMF (2 mL) for 1 hour in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (2 mL) for 20 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).
-
First Amino Acid Coupling: In a separate vial, dissolve Fmoc-amino acid (0.2 mmol), HOBt (0.2 mmol), and DIC (0.2 mmol) in DMF (1 mL). Add this solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).
-
Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
H-Phosphonate Coupling: Dissolve the amino acid H-phosphonate monoester (0.2 mmol) in pyridine/DCM (1:1, 1 mL). Add PvCl (0.2 mmol) and agitate for 5 minutes. Add this activated solution to the resin and agitate for 1 hour.
-
Washing: Wash the resin with pyridine/DCM (1:1, 3 x 2 mL) and DCM (3 x 2 mL).
-
Oxidation: Treat the resin with a solution of 0.1 M I₂ in pyridine/water (98:2, 2 mL) for 30 minutes.
-
Washing: Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 2 mL) for 2 hours.
-
Isolation: Filter the cleavage solution into a centrifuge tube and precipitate the peptide by adding cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solid-Phase Synthesis of a Phosphonate-Modified Oligonucleotide
This protocol outlines the automated synthesis of a short oligonucleotide containing a single methylphosphonate linkage using a standard DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
Standard phosphoramidite monomers (A, C, G, T).
-
Methylphosphonamidite monomer.
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Capping solution (e.g., acetic anhydride and N-methylimidazole).
-
Oxidizer solution (e.g., iodine in THF/pyridine/water).
-
Deblocking solution (e.g., trichloroacetic acid in DCM).
-
Acetonitrile (anhydrous).
-
Ammonium hydroxide solution.
Procedure (Automated Synthesizer Cycle):
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using the deblocking solution.
-
Coupling: The desired phosphoramidite or methylphosphonamidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester or methylphosphonate linkage is oxidized to the stable phosphate triester or methylphosphonate using the oxidizer solution.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
-
Final Deblocking: The terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the nucleobase and phosphate protecting groups are removed by treatment with concentrated ammonium hydroxide at elevated temperature.
-
Purification: The crude oligonucleotide is purified by HPLC or polyacrylamide gel electrophoresis (PAGE).
Quantitative Data Summary
The following tables summarize typical yields and purity for the solid-phase synthesis of phosphonate-containing molecules. Actual results may vary depending on the specific sequence, reagents, and synthesis conditions.
Table 1: Representative Yields for Solid-Phase Phosphonopeptide Synthesis
| Peptide Sequence (Phosphonate Linkage) | Synthesis Scale (mmol) | Coupling Method | Cleavage Cocktail | Crude Purity (%) | Isolated Yield (%) |
| Ac-Ala-Ψ[PO(OH)CH₂]-Gly-NH₂ | 0.05 | H-Phosphonate | TFA/TIS/H₂O | 75 | 40 |
| H-Phe-Ψ[PO(OH)CH₂]-Leu-NH₂ | 0.1 | H-Phosphonate | TFA/TIS/H₂O | 70 | 35 |
| Ac-Gly-Ψ[PO(OEt)CH₂]-Ala-NH₂ | 0.05 | Phosphoramidite | TFA/DCM | 80 | 45 |
Table 2: Representative Coupling Efficiencies and Overall Yields for Phosphonate-Modified Oligonucleotide Synthesis
| Oligonucleotide Sequence (Modification) | Synthesis Scale (µmol) | Average Coupling Efficiency (%) | Overall Crude Yield (OD₂₆₀) |
| 5'-d(GC-MeP-GA)-3' (Methylphosphonate) | 1 | >98 | 25 |
| 5'-d(TCT-MeP-CGC)-3' (Methylphosphonate) | 1 | >98 | 28 |
| 5'-d(AGA-H-P-TGA)-3' (H-phosphonate) | 1 | >97 | 20 |
Conclusion
The solid-phase synthesis of phosphonate-containing molecules is a powerful tool for the development of novel therapeutic agents and research probes. The protocols and workflows presented in these application notes provide a solid foundation for researchers to successfully synthesize these important compounds. Careful optimization of coupling and cleavage conditions is crucial for achieving high yields and purity. The continued development of novel phosphonate building blocks and synthetic methodologies will undoubtedly expand the scope and impact of this important class of molecules in drug discovery and chemical biology.
References
- 1. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate Emerging Zinc Binding Group in Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
Application Note: Microwave-Assisted Synthesis of Diethyl Isopropylphosphonate
Abstract
This application note details a generalized protocol for the rapid and efficient synthesis of diethyl isopropylphosphonate utilizing microwave-assisted organic synthesis. The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond, is significantly accelerated under microwave irradiation, leading to reduced reaction times and potentially improved yields compared to conventional heating methods.[1][2][3] This protocol is intended for researchers in drug development and organic synthesis, providing a foundational method that can be optimized for specific laboratory conditions.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. The classical synthesis route involves the Michaelis-Arbuzov reaction between triethyl phosphite and an isopropyl halide.[3][4] Conventional heating methods for this reaction often require prolonged reaction times at elevated temperatures.[5] Microwave-assisted synthesis offers a compelling alternative by enabling rapid and uniform heating of the reaction mixture, which can lead to dramatic rate acceleration and cleaner reactions.[1][6] This note provides a representative protocol for the microwave-assisted synthesis of this compound, derived from established procedures for analogous dialkyl alkylphosphonates.
Reaction Scheme
The synthesis of this compound via the Michaelis-Arbuzov reaction proceeds as follows:
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific microwave reactors and desired scales.
Materials:
-
Triethyl phosphite (C6H15O3P)
-
Isopropyl bromide (C3H7Br) or Isopropyl iodide (C3H7I)
-
Microwave synthesis vial (e.g., 10 mL) with a stir bar
-
Microwave synthesizer
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reagent Preparation: In a fume hood, add triethyl phosphite (1.0 equivalent) and isopropyl bromide or iodide (1.0-1.2 equivalents) to a microwave synthesis vial equipped with a magnetic stir bar.
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 150-190°C) for a specified time (e.g., 30-120 minutes) with continuous stirring. The optimal temperature and time will depend on the reactivity of the isopropyl halide and the power of the microwave unit.[7]
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, uncap the vial in a fume hood.
-
Purification: The crude product can be purified by removing the volatile ethyl halide byproduct and any unreacted starting materials under reduced pressure using a rotary evaporator. For higher purity, fractional vacuum distillation of the residue is recommended.[5][7]
Data Presentation
The following table summarizes reaction conditions for the microwave-assisted synthesis of various phosphonates, providing a basis for the selection of starting parameters for this compound synthesis.
| Product | Reactants | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Diisopropyl 2-chloroethylphosphonate | Triisopropyl phosphite, 1,2-dichloroethane | 190 | 160 | 83 | [7] |
| Diisopropyl bromomethylphosphonate | Triisopropyl phosphite, dibromomethane | 150 | 30 | 78 | [7] |
| Diisopropyl iodomethylphosphonate | Triisopropyl phosphite, diiodomethane | 120 | 120 | 80 | [7] |
| Diethyl 2-chloroethylphosphonate | Triethyl phosphite, 1,2-dichloroethane | 190 | 120 | >75 | [7] |
| Diethyl phosphonates (general) | Trialkylphosphates, alkyl halides | Not specified | "short" | 75-99 | [8] |
Experimental Workflow
Caption: Microwave-assisted synthesis workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Triethyl phosphite and alkyl halides are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Microwave synthesis should be conducted in specialized equipment designed for chemical reactions, following the manufacturer's safety guidelines.
-
Pressure build-up can occur in the reaction vial; ensure proper sealing and cooling before opening.
Conclusion
Microwave-assisted synthesis provides a rapid and efficient method for the preparation of this compound via the Michaelis-Arbuzov reaction. This approach offers significant advantages over conventional heating by reducing reaction times and potentially improving product yields. The protocol presented here serves as a valuable starting point for researchers, with the understanding that optimization of reaction parameters may be necessary to achieve desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. This compound | 1538-69-8 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Diethyl Isopropylphosphonate in Flame Retardant Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl isopropylphosphonate as a flame retardant. Due to the limited availability of specific performance data for this compound in the current literature, data for the closely related and structurally similar compound, diethyl ethylphosphonate (DEEP), is presented as a valuable proxy to illustrate its potential efficacy.
Introduction to this compound as a Flame Retardant
This compound is an organophosphorus compound that holds promise as a halogen-free flame retardant. Like other phosphonates, it is believed to exert its flame retardant effects through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, phosphorus-containing radicals are released during combustion, which can quench the high-energy radicals (H• and OH•) that propagate the fire. In the condensed phase, it can promote the formation of a protective char layer on the polymer surface, which insulates the underlying material from heat and oxygen, thereby inhibiting further degradation and combustion.[1] Its liquid form and potential dual role as a plasticizer make it an attractive additive for various polymer systems, including polyurethane foams and epoxy resins.[2][3]
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.
Experimental Protocol: Michaelis-Arbuzov Synthesis
Materials:
-
Triethyl phosphite
-
Isopropyl bromide (or isopropyl iodide)
-
Anhydrous solvent (e.g., toluene, or neat reaction)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the reaction flask with triethyl phosphite.
-
Slowly add isopropyl bromide to the reaction flask. An excess of the alkyl halide is often used.
-
Heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used or the boiling point of the reactants if performed neat.
-
Maintain the reflux for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess isopropyl bromide and the ethyl bromide byproduct by distillation.
-
The remaining crude this compound can be purified by vacuum distillation.
Flame Retardant Performance (Data for Diethyl Ethylphosphonate - DEEP)
The following tables summarize the flame retardant performance of DEEP in rigid polyurethane foam (RPUF), which serves as an illustrative example of the potential efficacy of this compound.
Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Data
The Limiting Oxygen Index (LOI) test measures the minimum oxygen concentration required to support the combustion of a material. The UL-94 is a vertical burn test that classifies materials based on their burning behavior.
| Formulation | LOI (%) | UL-94 Rating |
| Pure RPUF | 18.6 | Fails |
| RPUF + 20 php DEEP | 22.5 | V-1 |
| RPUF + 5 php APP + 15 php DEEP | 24.9 | V-0 |
Data sourced from a study on DEEP and Ammonium Polyphosphate (APP) in Rigid Polyurethane Foams (RPUF).[4] "php" denotes parts per hundred parts of polyol.
Cone Calorimeter Data
The cone calorimeter is one of the most effective bench-scale methods for studying the fire behavior of materials. It measures parameters such as the heat release rate (HRR), total heat released (THR), and time to ignition (TTI).
| Formulation | TTI (s) | Peak HRR (kW/m²) | THR (MJ/m²) |
| Pure RPUF | 5 | 280 | 30.5 |
| RPUF + 20 php DEEP | 6 | 190 | 25.8 |
| RPUF + 5 php APP + 15 php DEEP | 8 | 175 | 23.4 |
Data sourced from a study on DEEP and Ammonium Polyphosphate (APP) in Rigid Polyurethane Foams (RPUF).[4]
Experimental Protocols for Flammability Testing
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Apparatus: LOI instrument with a heat-resistant glass chimney, sample holder, and gas flow control.
Procedure:
-
Prepare test specimens of the polymer with and without this compound according to the standard dimensions.
-
Mount the specimen vertically in the sample holder inside the glass chimney.
-
Set an initial oxygen concentration in the gas mixture flowing upwards through the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior. If the specimen burns for a specified time or length, decrease the oxygen concentration. If it extinguishes, increase the oxygen concentration.
-
Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration that supports combustion is determined.
UL-94 Vertical Burning Test
Objective: To classify the flammability of plastic materials.
Apparatus: UL-94 test chamber, Bunsen burner with a specified flame height, timer, and sample holder.
Procedure:
-
Condition the test specimens at a specified temperature and humidity.
-
Mount a specimen vertically in the sample holder.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.
-
Record the afterflame time.
-
Immediately reapply the flame for another 10 seconds and remove it.
-
Record the second afterflame time and the afterglow time.
-
Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard.
Cone Calorimeter Test (ASTM E1354 / ISO 5660)
Objective: To measure the heat release rate and other flammability parameters of a material under a constant heat flux.
Apparatus: Cone calorimeter with a conical radiant heater, load cell, oxygen analyzer, and smoke measurement system.
Procedure:
-
Prepare square specimens of the polymer formulation.
-
Wrap the specimens in aluminum foil, leaving the top surface exposed.
-
Place the specimen on the load cell under the conical heater.
-
Set the desired heat flux (e.g., 35 or 50 kW/m²).
-
Start the test. A spark igniter is positioned above the sample to ignite the pyrolysis gases.
-
Record the time to ignition.
-
Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density throughout the test.
-
The instrument's software calculates the heat release rate, total heat released, smoke production rate, and other parameters.
Proposed Flame Retardant Mechanism
The flame retardant action of this compound is proposed to occur in both the gas and condensed phases.
Gas Phase: Upon heating, this compound can volatilize and decompose to produce phosphorus-containing radicals (such as PO•). These radicals are highly effective at scavenging the chain-propagating H• and OH• radicals in the flame, thus inhibiting the combustion process.[4]
Condensed Phase: In the solid polymer, the decomposition of this compound can lead to the formation of polyphosphoric acid. This acid acts as a catalyst for the dehydration and cross-linking of the polymer, promoting the formation of a stable, insulating char layer. This char layer acts as a physical barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable volatiles into the gas phase.[1]
References
Asymmetric Synthesis of Chiral Phosphonates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral phosphonates are a class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug development. Their structural analogy to amino acids and phosphates allows them to act as potent and selective inhibitors of various enzymes, making them valuable candidates for therapeutic agents against a range of diseases, including cancer, infectious diseases, and metabolic disorders.[1][2][3][4] The stereochemistry of these molecules is often crucial for their biological activity, necessitating the development of efficient asymmetric synthetic methods.[4] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral phosphonates, focusing on key catalytic methodologies.
Key Methodologies in Asymmetric Phosphonate Synthesis
The asymmetric synthesis of chiral phosphonates can be broadly categorized into several key strategies, including catalytic hydrogenation, hydrophosphonylation (Pudovik and phospha-Mannich reactions), and phospha-Michael additions.[2][3] Both metal complexes and organocatalysts have been successfully employed to achieve high enantioselectivity.
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated phosphonates is a highly efficient method for producing chiral phosphonates with high enantiomeric excess (ee). Rhodium complexes with chiral diphosphine ligands are particularly effective for this transformation.
Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Phosphonates
| Entry | Substrate | Catalyst (mol%) | Solvent | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Dimethyl α-acetylaminoethenephosphonate | [Rh(COD)(R,R)-t-Bu-BisP*]OTf (1) | Methanol | 4 | 18 | >99 | 90 | [5] |
| 2 | Diethyl (E)-α-(benzoyloxy)vinylphosphonate | [Rh(COD)(S,S)-Et-DuPHOS]OTf (1) | Toluene | 4 | 12 | 98 | 95 | [PNAS 2004, 101, 5385] |
| 3 | Diethyl (E)-β-phenyl-α-(benzoyloxy)vinylphosphonate | [Rh(COD)(S,S)-Et-DuPHOS]OTf (1) | Toluene | 4 | 12 | 97 | 96 | [PNAS 2004, 101, 5385] |
Materials:
-
Dimethyl α-acetylaminoethenephosphonate
-
[Rh(COD)(R,R)-t-Bu-BisP*]OTf (Rhodium catalyst)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, a pressure tube is charged with dimethyl α-acetylaminoethenephosphonate (1 mmol) and the rhodium catalyst (0.01 mmol, 1 mol%).
-
Anhydrous methanol (5 mL) is added to the tube, and the mixture is stirred to dissolve the solids.
-
The pressure tube is sealed and transferred to a high-pressure hydrogenation reactor.
-
The reactor is purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen gas to 4 atm.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
After the reaction is complete, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral α-aminophosphonate.
-
The enantiomeric excess is determined by chiral HPLC analysis.[5]
Asymmetric Hydrophosphonylation of Imines (Aza-Pudovik Reaction)
The addition of phosphites to imines, known as the hydrophosphonylation or aza-Pudovik reaction, is a fundamental C-P bond-forming reaction for the synthesis of α-aminophosphonates.[6] The use of chiral catalysts, such as chiral Brønsted acids or metal complexes, allows for high enantiocontrol.
Table 2: Asymmetric Hydrophosphonylation of Imines
| Entry | Imine | Phosphite | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-Benzyl-1-phenylethan-1-imine | Dimethyl phosphite | Chiral Thiourea (1b) (10) | Toluene | 48 | 85 | 99 | [J. Am. Chem. Soc. 2004, 126, 4102] |
| 2 | N-(4-Methoxybenzyl)cinnamaldimine | Diisopropyl phosphite | (R)-3,3'-(3,5-bis(trifluoromethyl)phenyl)₂-BINOL-phosphoric acid (1d) (10) | m-Xylene | 46 | 88 | 90 | [7] |
| 3 | N-Diphenylphosphinoyl-1-phenylethan-1-imine | Bis(2,2,2-trifluoroethyl) phosphite | (S)-TBOxAl(III) complex (1) | Hexanes | 2 | 98 | 98 | [8] |
Materials:
-
N-(4-Methoxybenzyl)cinnamaldimine
-
Diisopropyl phosphite
-
(R)-3,3'-(3,5-bis(trifluoromethyl)phenyl)₂-BINOL-phosphoric acid (chiral Brønsted acid catalyst)
-
m-Xylene (anhydrous)
Procedure:
-
To a solution of the imine (0.135 mmol) in anhydrous m-xylene (2 mL) is added the chiral Brønsted acid catalyst (0.0135 mmol, 10 mol%).
-
Diisopropyl phosphite (0.271 mmol, 2.0 equiv.) is then added to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for 46 hours.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by preparative thin-layer chromatography (p-TLC) on silica gel to yield the α-aminophosphonate.
-
The enantiomeric excess is determined by chiral HPLC analysis.[7]
Asymmetric Phospha-Michael Addition
The conjugate addition of phosphites to electron-deficient olefins, known as the phospha-Michael reaction, is a versatile method for synthesizing chiral phosphonates. Organocatalysts, such as chiral squaramides, have proven to be highly effective in promoting this reaction with high enantioselectivity.
Table 3: Asymmetric Phospha-Michael Addition to Iminochromenes
| Entry | Iminochromene | Phosphite | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
| 1 | 2-Imino-2H-chromene-3-carbonitrile | Dibenzyl phosphite | Chiral Squaramide (IV) (10) | 95 | 98 | [9] |
| 2 | 6-Bromo-2-imino-2H-chromene-3-carbonitrile | Dibenzyl phosphite | Chiral Squaramide (IV) (10) | 92 | 97 | [9] |
| 3 | 2-Imino-2H-chromene-3-carbonitrile | Diethyl phosphite | Chiral Squaramide (IV) (10) | 85 | 95 | [9] |
Materials:
-
2-Imino-2H-chromene-3-carbonitrile
-
Dibenzyl phosphite
-
Chiral Squaramide catalyst (IV)
-
Dichloromethane (anhydrous)
Procedure:
-
To a vial containing the chiral squaramide catalyst (0.01 mmol, 10 mol%) is added the iminochromene (0.1 mmol) and anhydrous dichloromethane (0.5 mL).
-
Dibenzyl phosphite (0.1 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral chromenylphosphonate.
-
The enantiomeric excess is determined by chiral HPLC analysis.[9]
Biological Relevance and Signaling Pathways
Chiral phosphonates often exert their biological effects by inhibiting key enzymes involved in cellular signaling pathways. Two prominent examples are the Mevalonate pathway and the EGFR/Akt/PI3K pathway.
Mevalonate Pathway Inhibition
Nitrogen-containing bisphosphonates (N-BPs), a class of phosphonate-containing drugs, are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][3][10] This pathway is crucial for the synthesis of isoprenoids, which are essential for protein prenylation, a post-translational modification required for the function of small GTPases like Ras and Rho. Inhibition of FPPS disrupts these processes, leading to apoptosis in bone-resorbing osteoclasts, making N-BPs effective treatments for osteoporosis and other bone-related diseases.
Caption: Inhibition of the Mevalonate Pathway by N-Bisphosphonates.
EGFR/Akt/PI3K Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Upon ligand binding, EGFR activates downstream signaling cascades, including the PI3K/Akt pathway. Some bisphosphonates have been shown to directly bind to the kinase domain of EGFR, inhibiting its activity and subsequently blocking downstream signaling through the PI3K/Akt pathway.[11] This inhibition can lead to decreased cancer cell proliferation and survival.
Caption: Inhibition of the EGFR/Akt/PI3K Signaling Pathway by Phosphonate Inhibitors.
Conclusion
The asymmetric synthesis of chiral phosphonates is a rapidly advancing field with significant implications for drug discovery and development. The methodologies and protocols outlined in this document provide a foundation for researchers to synthesize these valuable compounds with high stereocontrol. Understanding the biological targets and signaling pathways of chiral phosphonates will further guide the design and development of novel and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric hydrogenation of alpha,beta-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: scope and mechanism of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of Mevalonate-Isoprenoid Pathway in Acute Myeloid Leukemia Cells by Bisphosphonate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. pnas.org [pnas.org]
- 6. Enantioselective synthesis of α-aminopropargylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Antagonism of EGFR and HER3 enhances the response to inhibitors of the PI3K-Akt pathway in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. addi.ehu.eus [addi.ehu.eus]
- 10. researchgate.net [researchgate.net]
- 11. Bisphosphonates inactivate human EGFRs to exert antitumor actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Phosphonate Group via Nucleophilic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction: The phosphonate group (R-PO(OR')₂) is a critical functional moiety in medicinal chemistry and drug development. Phosphonates serve as stable bioisosteres for phosphates, carboxylates, and tetrahedral transition states of amide and ester hydrolysis.[1][2][3] This mimicry allows them to act as potent enzyme inhibitors, with applications ranging from antiviral medications like Tenofovir and Adefovir to osteoporosis treatments.[1][3][4] Functionalization of the phosphonate core via nucleophilic substitution is a key strategy for synthesizing diverse libraries of bioactive compounds, including peptide analogues and prodrugs designed to improve cell permeability.[5][6]
This document provides detailed protocols and application notes for the chemical modification of phosphonate esters through nucleophilic substitution at the phosphorus center. The primary approach discussed involves the activation of a dialkyl phosphonate to an electrophilic intermediate, followed by reaction with various nucleophiles.
Key Methodologies for Phosphonate Functionalization
The most common and versatile method for direct functionalization of a phosphonate group involves a two-step sequence:
-
Activation: Conversion of the phosphonate diester into a more reactive species, typically a phosphonyl chloride.
-
Substitution: Reaction of the activated intermediate with a nucleophile (e.g., an amine, alcohol, or thiol) to form the desired functionalized product.
A "classical" approach involves the monochlorination of a phosphonate ester, which is then substituted by the desired nucleophile.[5] This allows for the synthesis of phosphonamidates, mixed phosphonate esters, and other derivatives.
General Workflow for Phosphonate Functionalization
Caption: General workflow for phosphonate functionalization.
Experimental Protocols
Protocol 1: Synthesis of an Amino Acid-Derived Phosphonamidate
This protocol describes the conversion of a diethyl phosphonate to a phosphonamidate using an amino acid ester as the nucleophile, adapted from classical methods.[5] The reaction proceeds via an in-situ generated phosphonyl chloride.
Materials:
-
Dialkyl phosphonate (e.g., Diethyl benzylphosphonate) (1.0 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Dry Dichloromethane (DCM)
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester HCl) (1.2 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Under a nitrogen atmosphere, dissolve the dialkyl phosphonate (1.0 equiv) in dry DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add oxalyl chloride (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the phosphonyl chloride intermediate can be monitored by ³¹P NMR if desired.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.2 equiv) in dry DCM.
-
Add TEA or DIPEA (3.0 equiv) to the amino acid suspension and stir for 10 minutes at room temperature.
-
Cool the phosphonyl chloride solution back to 0 °C.
-
Slowly add the amino acid ester/base mixture to the phosphonyl chloride solution via cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired phosphonamidate.
Mechanism of Nucleophilic Substitution at Phosphorus
Nucleophilic substitution at a pentavalent phosphorus center typically proceeds through an associative, two-step addition-elimination mechanism, which is analogous to an Sₙ2 reaction.[7][8] The nucleophile attacks the electrophilic phosphorus center, forming a transient trigonal-bipyramidal pentacoordinate intermediate.[7][9] The leaving group then departs from an apical position to yield the final product, often with inversion of configuration at the phosphorus center.[7]
Caption: Addition-elimination mechanism at a P(V) center.
Data Presentation: Synthesis of Functionalized Phosphonates
The following tables summarize representative yields for the synthesis of mixed phosphonate esters and phosphonamidates derived from amino acids via nucleophilic substitution.
Table 1: Synthesis of Amino Acid-Derived Phosphonamidates [5]
| Starting Phosphonate | Amino Acid Ester Nucleophile | Product | Yield (%) |
|---|---|---|---|
| Diethyl methylphosphonate | Glycine methyl ester | Methyl N-(ethoxy(methyl)phosphoryl)glycinate | 75 |
| Diethyl ethylphosphonate | Glycine methyl ester | Methyl N-(ethoxy(ethyl)phosphoryl)glycinate | 76 |
| Diethyl methylphosphonate | Proline methyl ester | Methyl 1-(ethoxy(methyl)phosphoryl)prolinate | 75 |
| Diethyl phenylphosphonate | Proline methyl ester | Methyl 1-(ethoxy(phenyl)phosphoryl)prolinate | 55 |
Table 2: Synthesis of Mixed Phosphonate Esters via Mitsunobu Reaction
| Starting Phosphonate | Alcohol Nucleophile | Conditions | Product | Yield (%) |
|---|
| Monomethyl phosphonate | Primary Alcohol | PPh₃, DIAD | Dialkyl phosphonate diester | Moderate to Low |
Note: Yields for the Mitsunobu reaction applied to phosphonates can be variable and are often lower than for standard carboxylic acid esterifications.[10]
Applications in Drug Design and Development
The ability to readily functionalize the phosphonate group is paramount in drug discovery.
-
Enzyme Inhibition: As stable mimics of the tetrahedral transition state of peptide bond hydrolysis, phosphonamidate-containing peptides are potent inhibitors of proteases.[1][3]
-
Bioisosterism: Phosphonates act as non-hydrolyzable analogues of phosphate esters, making them ideal for developing inhibitors of kinases, phosphatases, and polymerases.[1][4]
-
Prodrugs: The negatively charged phosphonate group often hinders cell membrane permeability.[6] Converting it to a neutral phosphonate ester or phosphonamidate creates a prodrug that can enter the cell, where it is then cleaved by intracellular enzymes to release the active, charged drug.[6]
-
Bone Targeting: Bisphosphonates, which contain two phosphonate groups, are widely used in treating osteoporosis due to their high affinity for calcium phosphate in bone.[1][4]
Logical Relationships in Phosphonate Drug Design
Caption: Role of phosphonates as bioisosteres in drug design.
Conclusion: Functionalization of the phosphonate group via nucleophilic substitution is a robust and versatile tool for medicinal chemists. The protocols outlined provide a framework for synthesizing a wide array of phosphonate derivatives. These methods are crucial for developing novel enzyme inhibitors, creating effective prodrugs, and ultimately advancing new therapeutic agents for a range of diseases.
References
- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]
- 10. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving the yield of the Michaelis-Arbuzov reaction
Welcome to the technical support center for the Michaelis-Arbuzov reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their phosphonate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments.
Q1: My Michaelis-Arbuzov reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Michaelis-Arbuzov reaction can stem from several factors related to reactants, reaction conditions, and potential side reactions. Here's a troubleshooting guide:
-
Reactivity of the Alkyl Halide: The choice of alkyl halide is critical. The reactivity order is generally R-I > R-Br > R-Cl.[1] Primary alkyl halides and benzyl halides react most efficiently. Secondary alkyl halides are less reactive and may lead to elimination side products, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1][2] Acyl halides are also highly reactive.[2]
-
Reactivity of the Phosphorus(III) Reagent: The nucleophilicity of the phosphorus atom influences the reaction rate. Electron-donating groups on the phosphite will increase the rate, while electron-withdrawing groups will slow it down.[1] Phosphinites are the most reactive, followed by phosphonites, and then phosphites, which are the least reactive and often require higher temperatures.[2]
-
Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires high temperatures, typically between 120°C and 160°C.[2] Insufficient temperature can lead to an incomplete reaction. However, excessively high temperatures can lead to side reactions and decomposition. Optimization of the temperature is crucial.
-
Side Reaction with Byproduct: The alkyl halide generated as a byproduct can sometimes be more reactive than the starting alkyl halide, leading to a mixture of products.[3] Using a phosphite with low molecular weight alkyl groups (e.g., trimethyl or triethyl phosphite) can be advantageous as the resulting alkyl halide byproduct is volatile and can be removed by distillation during the reaction.[3]
-
Use of Catalysts: Lewis acids can significantly enhance the reaction rate and allow for milder reaction conditions, often at room temperature. Common catalysts include ZnI₂, ZnBr₂, InBr₃, and CeCl₃·7H₂O-SiO₂.[4]
Q2: I am observing the formation of an unexpected vinyl phosphate byproduct. What is happening and how can I favor the desired phosphonate product?
A2: The formation of a vinyl phosphate indicates that the Perkow reaction is occurring as a side reaction. This is common when using α-haloketones as substrates.[2][5]
Here’s how to favor the Michaelis-Arbuzov product:
-
Choice of Halogen: The Perkow reaction is more prevalent with α-chloro and α-bromo ketones. Using an α-iodo ketone strongly favors the formation of the Michaelis-Arbuzov product.[2]
-
Reaction Temperature: Higher reaction temperatures generally favor the Michaelis-Arbuzov reaction over the Perkow reaction.[2]
-
Solvent Polarity: The Perkow reaction is kinetically favored in polar solvents.[6] Running the reaction in a less polar solvent might increase the yield of the Arbuzov product.
The diagram below illustrates the competition between the Michaelis-Arbuzov and Perkow pathways.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 5. Perkow reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diethyl Isopropylphosphonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diethyl isopropylphosphonate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete reaction. | Monitor the reaction progress using TLC or GC-MS to ensure full conversion of the starting materials (triethyl phosphite and isopropyl halide). Consider extending the reaction time or increasing the temperature if necessary.[1][2][3] |
| Presence of unreacted starting materials. | Unreacted triethyl phosphite and isopropyl bromide can be removed by vacuum distillation. Triethyl phosphite has a lower boiling point than the product.[1] | |
| Formation of byproducts. | The Michaelis-Arbuzov reaction can sometimes yield byproducts. Purification by vacuum distillation or flash column chromatography is recommended to separate these from the desired product.[2][3][4] | |
| Product Discoloration (Yellowish Tinge) | Thermal decomposition during distillation. | Distill at the lowest possible temperature under a high vacuum. Use a short path distillation apparatus to minimize the residence time at high temperatures. |
| Presence of acidic impurities. | Wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) before distillation to neutralize any acidic byproducts. | |
| Difficulty in Separating Product from Byproducts by Distillation | Close boiling points of the product and impurities. | If distillation is ineffective, employ flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is a good starting point.[5][6] |
| Low Recovery Yield After Purification | Product loss during aqueous workup. | This compound has some water solubility. Minimize the volume of water used for washing and back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
| Adsorption of the product on silica gel during chromatography. | Phosphonates can sometimes streak on silica gel. Adding a small amount of a polar solvent like triethylamine (0.1-1%) to the eluent can help improve recovery. | |
| Inconsistent Results in Repeated Experiments | Moisture contamination. | The Michaelis-Arbuzov reaction is sensitive to moisture, which can lead to the formation of diethyl phosphite. Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via the Michaelis-Arbuzov reaction?
A1: Common impurities include unreacted starting materials such as triethyl phosphite and isopropyl bromide. Byproducts can also be present, including diethyl ethylphosphonate, which can arise from the reaction of triethyl phosphite with the ethyl halide formed as a byproduct of the main reaction.[2] Acidic impurities may also be present due to side reactions or hydrolysis.
Q2: What is the recommended method for purifying this compound on a laboratory scale?
A2: For routine purification, vacuum distillation is the preferred method.[1] If distillation does not provide sufficient purity, flash column chromatography on silica gel is an effective alternative.[5][6]
Q3: What are the typical parameters for vacuum distillation of this compound?
Q4: What is a suitable solvent system for flash column chromatography of this compound?
A4: A good starting point for flash column chromatography on silica gel is a gradient of ethyl acetate in hexanes.[5][6] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the product.
Q5: How can I confirm the purity and identity of the purified this compound?
A5: The purity and identity can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy: 1H, 13C, and 31P NMR are invaluable for structural confirmation and assessing purity.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity and identify any volatile impurities.
-
Refractive Index: Measuring the refractive index can be a quick check for purity if a reference value for the pure compound is available.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 180.18 g/mol | [7] |
| Molecular Formula | C7H17O3P | [7] |
| Boiling Point (Predicted) | 224.0 ± 23.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.0±0.1 g/cm3 | N/A |
| Refractive Index (Predicted) | 1.432 | N/A |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Short path distillation apparatus
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Assemble the short path distillation apparatus, ensuring all joints are well-greased and sealed.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., < 1 mmHg).
-
Gradually heat the distillation flask using the heating mantle.
-
Collect any low-boiling fractions (forerun), which may contain unreacted starting materials.
-
Increase the temperature to distill the product. Collect the fraction that distills at a constant temperature.
-
Once the product has been collected, remove the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify this compound from impurities with similar boiling points.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Hexanes
-
Ethyl acetate
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine the optimal eluent composition by running TLC plates of the crude material with varying ratios of ethyl acetate in hexanes. Aim for an Rf value of 0.2-0.3 for the product.[5][6]
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, applying gentle pressure with compressed air or nitrogen to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision-making flowchart for troubleshooting the purification of this compound.
References
- 1. This compound | 1538-69-8 | Benchchem [benchchem.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. scholars.unh.edu [scholars.unh.edu]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Dialkyl Alkylphosphonate Synthesis
Welcome to the technical support center for the synthesis of dialkyl alkylphosphonates. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during synthesis, primarily focusing on the Michaelis-Arbuzov and Michaelis-Becker reactions.
Frequently Asked Questions (FAQs)
FAQ 1: Michaelis-Arbuzov Reaction
Q1.1: What are the most common side reactions during a Michaelis-Arbuzov synthesis?
The Michaelis-Arbuzov reaction, while robust, is prone to several side reactions that can lower yield and complicate purification.[1][2] Key side reactions include:
-
Competition from Alkyl Halide Byproduct: The reaction generates a new alkyl halide (R'-X) from the phosphite ester. This byproduct can compete with the starting alkyl halide (R-X) for reaction with the trialkyl phosphite, leading to a mixture of phosphonates.[3] This is particularly problematic if the byproduct R'-X is as reactive or more reactive than R-X.
-
Elimination Reactions: When using secondary or tertiary alkyl halides, elimination (E2) can compete with the desired substitution (SN2), forming alkenes instead of the target phosphonate.[1][4] Primary alkyl halides are much less prone to this side reaction.
-
Perkow Reaction: With α-halo ketones as substrates, the Perkow reaction often becomes a significant competing pathway, yielding a vinyl phosphate instead of the expected β-keto phosphonate.[5][6]
-
Phosphonium Salt Stability: When using triaryl phosphites, the intermediate phosphonium salt can be very stable and may not decompose to the final phosphonate under standard conditions, requiring high temperatures (e.g., >200 °C) for the final rearrangement step.[4][5]
-
Pyrolysis: When using more reactive phosphorus reagents like phosphonites, high temperatures can cause pyrolysis of the ester, leading to the formation of a phosphonic acid.[2][5]
FAQ 2: Michaelis-Becker Reaction
Q2.1: Why are the yields for the Michaelis-Becker reaction often lower than for the Michaelis-Arbuzov reaction, and what are the common side reactions?
The Michaelis-Becker reaction, which uses a dialkyl phosphite and a base, often gives lower yields than the Michaelis-Arbuzov pathway.[7] This is typically due to issues related to the base and the presence of water.
-
Hydrolysis of Reactant/Product: The reaction requires a strong base (e.g., sodium hydroxide, sodium alkoxide) to deprotonate the dialkyl phosphite. If water is present, it can lead to the hydrolysis of the starting phosphite or the final phosphonate product, reducing the overall yield.[8] This is a significant issue when using aqueous bases like NaOH.[8]
-
Base-Promoted Elimination: The strong base can promote the elimination of the alkyl halide, especially with secondary and tertiary halides, leading to alkene byproducts.
-
Lower Nucleophilicity: The phosphite anion generated is a potent nucleophile, but reaction conditions can be heterogeneous and less efficient than the homogenous, high-temperature conditions of a typical Michaelis-Arbuzov reaction.
FAQ 3: Troubleshooting and Optimization
Q3.1: My reaction yield is very low. What are the first things I should check?
Low yields can stem from several factors. A systematic approach to troubleshooting is often most effective.
-
Reagent Quality:
-
Alkyl Halide Reactivity: Ensure you are using a reactive alkyl halide. The reactivity order is R-I > R-Br > R-Cl.[1][4] Primary and benzylic halides are ideal. Secondary halides react poorly, and tertiary halides are generally unsuitable.[1][4]
-
Purity: Are your phosphite and alkyl halide pure? Is the phosphite free of phosphonic acid? Are your solvents anhydrous? Moisture can interfere with the reaction, especially the Michaelis-Becker reaction.[8][9]
-
-
Reaction Conditions:
-
Temperature: The Michaelis-Arbuzov reaction often requires high temperatures (120-160 °C) to drive the dealkylation of the phosphonium intermediate, especially for less reactive halides.[2][5] Is your reaction temperature high enough and maintained consistently?
-
Reaction Time: Has the reaction gone to completion? Monitor the reaction by TLC or ³¹P NMR to determine the optimal time.
-
-
Work-up and Purification:
-
Are you losing product during extraction or purification? Phosphonates can sometimes have moderate water solubility. Ensure you are using sufficient solvent for extractions and thoroughly rinsing any drying agents.[9]
-
Distillation should be performed under high vacuum, as dialkyl alkylphosphonates have high boiling points.
-
Q3.2: I am seeing multiple phosphorus signals in my ³¹P NMR spectrum. What could they be?
Multiple signals in a ³¹P NMR spectrum of a crude Michaelis-Arbuzov reaction can indicate a mixture of starting material, product, and side products. Common species include:
-
Starting Trialkyl Phosphite: Typically observed around +140 ppm.
-
Target Dialkyl Alkylphosphonate: Appears in the range of +20 to +30 ppm.
-
Quasiphosphonium Intermediate: Can sometimes be observed, often between +20 and +50 ppm.
-
Phosphonic Acid: If hydrolysis or pyrolysis has occurred, a signal for the corresponding acid may be present.
-
Pyrophosphonate: P-O-P linked species can sometimes form at high temperatures, particularly with triaryl phosphites.[10]
Data Presentation: Influence of Reaction Conditions
The choice of reaction parameters can significantly impact product distribution and yield. The following tables summarize quantitative data from literature studies.
Table 1: Effect of Temperature and Time on Thermal Decomposition of Methyltriphenoxyphosphonium Iodide (a Michaelis-Arbuzov Intermediate). [10] (Data represents mole % composition of methyl-phosphorus compounds)
| Temperature (°C) | Time (h) | (PhO)₃PMeI (Intermediate) | (PhO)₂PMe₂I | PhOPMe₃I | (PhO)₂P(O)Me (Product) |
| 175 | 24 | 75.6% | 12.0% | - | 8.8% |
| 175 | 48 | 63.4% | 18.9% | - | 13.6% |
| 175 | 120 | 43.0% | 25.3% | - | 28.5% |
| 210 | 48 | 3.9% | 11.3% | 14.8% | 70.0% |
This data illustrates that higher temperatures accelerate the conversion of the intermediate to the final phosphonate product but can also promote disproportionation side reactions.
Table 2: Influence of Catalyst and Solvent on an Alcohol-Based Michaelis-Arbuzov Reaction. [7] (Reaction of benzyl alcohol with triethyl phosphite)
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion / Product Ratio | Isolated Yield |
| n-Bu₄NI (2) | None | 125 | 24 | >99/1 | 90% |
| n-Bu₄NI (2) | Toluene | 125 | 24 | 35/65 | - |
| n-Bu₄NI (2) | Dioxane | 125 | 24 | 95/5 | - |
| n-Bu₄NBr (2) | None | 125 | 24 | 49/51 | - |
| KI (2) | None | 125 | 24 | 55/45 | - |
This data highlights the critical role of the catalyst and solvent system. A solvent-free reaction with n-Bu₄NI provided the highest conversion and yield.
Experimental Protocols
Protocol: Synthesis of Diethyl Benzylphosphonate via a Modified Michaelis-Arbuzov Reaction
This protocol details a one-flask procedure for the conversion of benzyl alcohol to diethyl benzylphosphonate using triethyl phosphite and a zinc iodide catalyst.[11]
Materials:
-
Benzyl alcohol (e.g., 2.50 g, 23.1 mmol, 1.0 equiv)
-
Triethyl phosphite (e.g., 11.5 g, 69.3 mmol, 3.0 equiv)
-
Zinc iodide (ZnI₂) (e.g., 0.738 g, 2.31 mmol, 0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
2 N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried 100-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ZnI₂ (0.1 equiv). Purge the flask with an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Add anhydrous THF (e.g., 23 mL) via syringe. Add benzyl alcohol (1.0 equiv) followed by triethyl phosphite (3.0 equiv) via syringe.
-
Reflux: Heat the reaction mixture to reflux (oil bath temperature of ~75 °C) for 16 hours. The mixture should turn from a cloudy suspension to a clear yellow solution.
-
Solvent Removal: Allow the solution to cool to room temperature. Concentrate the mixture under vacuum (e.g., 2 mmHg) for several hours to remove THF and other volatiles.
-
Work-up:
-
Transfer the residual oil to a 500-mL separatory funnel using diethyl ether.
-
Wash the organic phase with 2 N NaOH solution (e.g., 350 mL) to remove any acidic impurities.
-
Extract the aqueous phase with diethyl ether (e.g., 3 x 125 mL).
-
Combine all organic phases and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the solution to remove the drying agent and concentrate the filtrate via rotary evaporation.
-
Purify the resulting crude oil by fractional distillation under high vacuum (e.g., 0.5 mmHg). Collect the fraction distilling at 115-122 °C. The product is a colorless oil.
-
References
- 1. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. reddit.com [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Michaelis–Becker reaction - Wikiwand [wikiwand.com]
- 8. researchgate.net [researchgate.net]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating the Arbuzov Reaction: A Technical Support Guide for the Dealkylation Step
For researchers, scientists, and drug development professionals leveraging the venerable Arbuzov reaction, the dealkylation of the phosphonium intermediate is a critical, yet often challenging, step. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during this pivotal stage of phosphonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed or low-yield dealkylation in the Arbuzov reaction?
A1: Several factors can impede the dealkylation step. High reaction temperatures, often exceeding 120°C, can lead to pyrolysis of the ester into an acid, a common side reaction.[1] Additionally, the alkyl halide byproduct generated during the reaction can compete with the starting alkyl halide, reducing the overall efficiency.[2][3] For certain substrates, particularly secondary and tertiary alkyl halides, elimination reactions that form alkenes can predominate over the desired substitution.[4]
Q2: My reaction is giving me a significant amount of a vinyl phosphate byproduct. What is happening and how can I fix it?
A2: You are likely observing the competing Perkow reaction. This is particularly common when using α-bromo- or α-chloroketones as substrates.[1] The Perkow reaction typically favors the formation of the enol phosphate (vinyl phosphate). To favor the Arbuzov product, consider the following:
-
Use α-iodoketones: These substrates tend to exclusively yield the Arbuzov product.[1]
-
Increase the reaction temperature: Higher temperatures can sometimes favor the Arbuzov pathway over the Perkow reaction.[1]
Q3: Why is my phosphonium salt intermediate not dealkylating?
A3: The stability of the phosphonium salt intermediate is crucial. If the salt is too stable, it will resist dealkylation. This is often the case under these conditions:
-
Use of triaryl phosphites: The resulting phosphonium salts can be stable enough to be isolated and may require very high temperatures (around 200°C) or cleavage by alcohols or bases to proceed.[1]
-
Weakly nucleophilic counter-ions: If the halide counter-ion is replaced by a weakly nucleophilic species like tetrafluoroborate or triflate, the phosphonium salt can be exceptionally stable and isolable.[1]
Q4: Can I use secondary or tertiary alkyl halides in the Arbuzov reaction?
A4: While the classical Arbuzov reaction is most effective with primary alkyl halides, the use of secondary and tertiary alkyl halides is problematic.[4] These substrates are prone to elimination reactions, leading to the formation of alkenes as the major product.[4] For these challenging substrates, alternative methods like radical-mediated Arbuzov reactions may be more suitable.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the dealkylation step of the Arbuzov reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Reaction temperature is too low. 2. The phosphonium intermediate is too stable. 3. Competing elimination reactions (for secondary/tertiary halides). 4. The alkyl halide byproduct is interfering.[2][3] | 1. Gradually increase the reaction temperature, monitoring for decomposition. Typical temperatures range from 120-160°C.[1] 2. If using triaryl phosphites, consider thermal cleavage at higher temperatures (~200°C) or cleavage with alcohols/bases.[1] 3. For secondary/tertiary halides, consider alternative methods like a radical Arbuzov reaction.[4] 4. Use a large excess of the starting alkyl halide or choose a phosphite that generates a volatile alkyl halide byproduct that can be removed by distillation. |
| Formation of acidic byproducts | Pyrolysis of the ester at high temperatures.[1] | Optimize the reaction temperature to the minimum required for dealkylation. Consider using a lower boiling solvent to control the temperature. |
| Presence of unexpected vinyl phosphate | The competing Perkow reaction is occurring.[1] | Switch to an α-iodo ketone substrate if possible.[1] Experiment with increasing the reaction temperature to favor the Arbuzov product.[1] |
| Reaction stalls at the phosphonium salt stage | The counter-ion is not nucleophilic enough to effect dealkylation.[1] | Ensure a halide (iodide, bromide, or chloride) is the counter-ion. Avoid non-nucleophilic anions like BF4- or OTf- if dealkylation is desired. |
| Inversion of stereochemistry at the alkyl halide carbon | The dealkylation proceeds via an SN2 mechanism.[1] | This is an inherent feature of the classical Arbuzov dealkylation. If retention of stereochemistry is required, alternative synthetic routes to the target phosphonate should be explored. |
| Reaction is incompatible with my substrate's functional groups | Functional groups like -OH, -SH, -COOH, -NH2, or -NHR react with the trivalent phosphorus reagent.[1] | Protect the sensitive functional groups before performing the Arbuzov reaction. |
Experimental Workflow & Reaction Pathways
To visualize the key decision-making process and reaction pathways discussed, the following diagrams are provided.
Caption: Troubleshooting workflow for the Arbuzov dealkylation step.
Caption: Competing Arbuzov and Perkow reaction pathways.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
Preventing hydrolysis of phosphonate esters during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of phosphonate esters during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphonate ester hydrolysis during synthesis?
A1: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1] The primary causes of unintentional hydrolysis during synthesis are the presence of moisture, acidic or basic impurities in reagents or solvents, and inappropriate conditions during the reaction workup or purification stages. The rate of hydrolysis is influenced by pH, temperature, ionic strength of the medium, and the steric and electronic properties of the ester's alkyl or aryl groups.[1]
Q2: How do different ester groups affect the stability of the phosphonate ester?
A2: The stability of a phosphonate ester is highly dependent on the nature of its ester (alkoxy) groups and the pH of the environment.
-
Under acidic conditions , hydrolysis often proceeds via a mechanism involving the formation of a carbocation (SN1-like pathway). Therefore, esters that can form more stable carbocations will hydrolyze faster. The general reactivity order is: tert-butyl > isopropyl > ethyl > methyl.[1] Benzyl esters are also rapidly cleaved under acidic conditions due to the stability of the benzyl cation.
-
Under basic conditions , hydrolysis occurs via nucleophilic attack at the phosphorus center (BAc2 mechanism).[2] In this case, steric hindrance is a major factor, and less hindered esters react faster. The reactivity order is typically: methyl > ethyl > isopropyl > tert-butyl.[1] For instance, under basic conditions, methyl esters can be hydrolyzed up to 1000 times faster than their isopropyl counterparts.[1]
Q3: Why are anhydrous conditions so critical for phosphonate ester synthesis?
A3: Anhydrous (water-free) conditions are critical because water is a reactant in the hydrolysis of phosphonate esters. Trace amounts of water can lead to the formation of phosphonic acids or monoesters as byproducts, reducing the yield and complicating the purification of the desired diester. Many reagents used in phosphonate synthesis, such as trialkyl phosphites in the Michaelis-Arbuzov reaction, are also moisture-sensitive. Therefore, maintaining a dry environment throughout the reaction is essential for success.
Q4: What is the McKenna reaction and how does it relate to hydrolysis?
A4: The McKenna reaction is a popular method for the intentional dealkylation (hydrolysis) of phosphonate esters to form phosphonic acids under mild conditions.[3][4] It uses bromotrimethylsilane (BTMS) to convert the dialkyl ester into a bis(trimethylsilyl) ester, which is then easily hydrolyzed with a protic solvent like methanol or water.[3][4] Understanding this reaction is crucial for troubleshooting, as trace acidic impurities (HBr) in BTMS or the phosphonic acid product itself can catalyze the cleavage of other acid-sensitive groups in the molecule if not properly controlled.[3]
Troubleshooting Guide
Problem 1: My NMR spectrum shows the presence of the phosphonic acid or monoester byproduct. What went wrong?
Answer: The presence of these byproducts strongly indicates that hydrolysis has occurred. Use the following workflow to diagnose the source of the moisture or catalyst.
Caption: Troubleshooting workflow for identifying the source of hydrolysis.
Problem 2: My reaction yield is low, and I suspect hydrolysis during the aqueous workup. How can I prevent this?
Answer: Aqueous workups, especially if they become acidic, are a common source of hydrolysis.
-
Neutralize Before Extraction: Before extracting your product into an organic solvent, ensure the aqueous layer is neutral or slightly basic by washing with a saturated solution of sodium bicarbonate (NaHCO₃) or a weak base.
-
Use an Acid Scavenger: For particularly acid-sensitive esters, you can add an acid scavenger, such as propylene oxide, to the reaction mixture during workup. The scavenger will neutralize any trace amounts of acid (e.g., HBr or HCl) that may have formed.[5]
-
Minimize Contact Time: Perform the aqueous extraction quickly and avoid letting the reaction mixture sit in biphasic conditions for extended periods.
Problem 3: The product appears to be decomposing on the silica gel column during purification. What should I do?
Answer: Standard silica gel is slightly acidic and can cause the hydrolysis of sensitive phosphonate esters.
-
Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), before packing the column.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.
-
Alternative Purification: If possible, purify the compound by other means, such as distillation or recrystallization, to avoid chromatography altogether. In many cases, it is easier to purify the phosphonate ester precursor before the final reaction step.[5]
Problem 4: The Michaelis-Arbuzov reaction is not going to completion or is giving me side products. What could be the issue?
Answer: Several factors can affect the outcome of a Michaelis-Arbuzov reaction.
-
Reactivity of Alkyl Halide: The reaction is an SN2 process, and the reactivity of the alkyl halide is critical. The general order is R-I > R-Br > R-Cl.[6] If you are using an alkyl chloride, the reaction may require higher temperatures and longer reaction times. Secondary and tertiary alkyl halides are generally poor substrates.[6]
-
Byproduct Competition: The alkyl halide byproduct generated during the reaction can sometimes compete with the starting alkyl halide, leading to a mixture of products. This can be mitigated by using a phosphite (e.g., trimethyl or triethyl phosphite) that generates a volatile byproduct (e.g., methyl halide or ethyl halide) that can be removed by heat.[7]
-
Perkow Reaction: If you are using an α-halo ketone as a substrate, you may get the Perkow reaction product (an enol phosphate) as a major side product.[8] Using α-iodo ketones can favor the desired Arbuzov product.[8]
-
Temperature: The reaction often requires heating (120-160 °C is common for phosphites).[8] Insufficient temperature can lead to an incomplete reaction. However, excessively high temperatures can lead to pyrolysis and other side reactions.
Quantitative Data on Hydrolysis Rates
The rate of hydrolysis is highly dependent on the substrate structure, pH, and temperature. The data below provides a comparative look at hydrolysis rates under different conditions.
| Compound Type | Ester Groups | Conditions | Rate Constant (k) / Relative Rate | Reference |
| Dimethyl Methylphosphonate (DMMP) | Di-methyl | 260 °C, 20 MPa (in water) | k ≈ 0.01 s⁻¹ (Pseudo-first-order) | [9][10][11] |
| Aryl Phosphonate Triester | Di-aryl, Phenyl | pH 4, 80 °C | 3.0 x 10⁻⁵ s⁻¹ (Pseudo-first-order) | [12] |
| Aryl Phosphonate Triester | Di-aryl, Phenyl | pH 7, 80 °C | 3.2 x 10⁻³ s⁻¹ (Pseudo-first-order) | [12] |
| Ethyl Dialkylphosphinate | Di-ethyl | Alkaline Hydrolysis, 70 °C | 260 (Relative Rate) | [1] |
| Ethyl Dialkylphosphinate | Di-isopropyl | Alkaline Hydrolysis, 120 °C | 41 (Relative Rate) | [1] |
| Ethyl Dialkylphosphinate | Di-tert-butyl | Alkaline Hydrolysis, 120 °C | 0.08 (Relative Rate) | [1] |
| Dialkyl Arylphosphonate | Isopropyl | Acidic Hydrolysis (HCl) | Faster than methyl ester | [1] |
| Dialkyl Arylphosphonate | Methyl | Basic Hydrolysis (NaOH) | ~1000x faster than isopropyl ester | [1] |
Experimental Protocols
Protocol 1: Classic Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate
This protocol describes the synthesis of a common phosphonate ester, emphasizing the need for anhydrous conditions.
Caption: Workflow for a classic Michaelis-Arbuzov reaction.
Materials:
-
Benzyl bromide (1.0 eq)
-
Triethyl phosphite (1.1-1.5 eq)
-
Anhydrous solvents (e.g., Toluene, or neat reaction)
-
Round-bottom flask, reflux condenser, magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of nitrogen or argon. Equip the flask with a reflux condenser connected to a nitrogen/argon bubbler.
-
Reagent Addition: To the flask, add benzyl bromide (1.0 eq). Using a dry syringe, add triethyl phosphite (1.1 to 1.5 eq). The reaction is often run neat (without solvent).
-
Reaction: Heat the reaction mixture to reflux (the temperature will rise as the reaction progresses, typically to ~150-160 °C) using a heating mantle. The reaction is exothermic. The formation of ethyl bromide (b.p. 38 °C) as a byproduct will be observed.
-
Monitoring: Monitor the reaction's progress by TLC (staining with potassium permanganate) or GC-MS until the starting benzyl bromide is consumed (typically 4-6 hours).
-
Workup: Allow the reaction to cool to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
Purification: The crude diethyl benzylphosphonate can often be used without further purification. If necessary, it can be purified by vacuum distillation or flash column chromatography on silica gel (a common eluent system is hexanes/ethyl acetate).[13] If the product is sensitive, use silica gel that has been neutralized with triethylamine.
Protocol 2: Zinc-Catalyzed Synthesis of Diethyl Benzylphosphonate from Benzyl Alcohol
This protocol is a milder, one-flask alternative to the classic method, converting an alcohol directly to the phosphonate.[14]
Materials:
-
Benzyl alcohol (1.0 eq)
-
Zinc iodide (ZnI₂, 1.2 eq)
-
Triethyl phosphite (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether, 2 N NaOH solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, argon-flushed round-bottom flask, add zinc iodide (1.2 eq).[14]
-
Reagent Addition: Add anhydrous THF via syringe, followed by triethyl phosphite (1.5 eq) and benzyl alcohol (1.0 eq).[14]
-
Reaction: Heat the reaction mixture to reflux (oil bath at ~75 °C) for 16 hours. The solution will turn yellow and clear.[14]
-
Workup:
-
Cool the solution and concentrate it under vacuum to remove volatiles.[14]
-
Transfer the residue to a separatory funnel using diethyl ether and wash with 2 N NaOH solution.[14]
-
Extract the aqueous phase with diethyl ether.[14]
-
Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.[14]
-
-
Purification: The crude product can be purified by vacuum distillation to yield diethyl benzylphosphonate as a colorless oil.[14]
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yields in phosphonate esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in phosphonate esterification reactions.
Frequently Asked Questions (FAQs)
Q1: My Michaelis-Arbuzov reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Michaelis-Arbuzov reaction, a cornerstone of phosphonate ester synthesis, can stem from several factors.[1][2] Key areas to investigate include the reactivity of your substrates, reaction temperature, and potential side reactions.
-
Substrate Reactivity: The reaction is most effective with primary alkyl halides.[3] Secondary alkyl halides often result in lower yields, and tertiary halides are generally unreactive.[1][4] Weaker electrophiles like aryl or vinyl halides also tend to produce lower yields under traditional conditions.[5]
-
Reaction Temperature: The reaction often requires elevated temperatures, typically between 120°C and 160°C, especially when using less reactive phosphite esters.[2] Insufficient heating can lead to an incomplete reaction. However, excessively high temperatures can promote side reactions and decomposition.
-
Side Reactions: A common issue is the reaction of the newly formed alkyl halide byproduct with the starting phosphite, creating a mixture of products and reducing the yield of the desired phosphonate.[1] Using a trialkyl phosphite that generates a low-boiling byproduct (like methyl or ethyl halide) can help mitigate this by allowing for its removal during the reaction.[1]
To improve your yield, consider the following:
-
Catalysis: The use of Lewis acids or microwave irradiation has been shown to improve yields and shorten reaction times.[5][6] For instance, CeCl3·7H2O-SiO2 has been used as a heterogeneous catalyst.[5]
-
Alternative Reagents: If using alcohols, triisopropyl phosphite may give better yields than triethyl phosphite for aliphatic alcohols due to reduced side reactions.[1]
-
Radical Alternative: For secondary and tertiary alkyl halides that are problematic in the traditional Arbuzov reaction, a photoredox-catalyzed radical alternative has been developed that proceeds at room temperature with good functional group tolerance.[4]
Q2: I suspect my phosphonate ester is hydrolyzing during the reaction or workup. How can I prevent this?
A2: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which can significantly lower your isolated yield.[7] Preventing unwanted hydrolysis requires careful control of the reaction and workup conditions.
-
Avoid Strong Acids and Bases: Harsh acidic or basic conditions are often used for the intentional hydrolysis of phosphonate esters to phosphonic acids.[8] Therefore, it is crucial to maintain neutral or near-neutral conditions during your esterification and purification steps if the ester is the desired product.
-
Anhydrous Conditions: Ensure all your reagents and solvents are dry, as water is required for hydrolysis. The presence of water can lead to the formation of the corresponding phosphonic acid.[9]
-
Temperature Control: Hydrolysis rates can be influenced by temperature.[8] Performing the reaction and workup at the lowest effective temperature can help minimize unwanted hydrolysis.
-
Mild Deprotection Methods (if applicable): If you are deprotecting a related functional group in the presence of a phosphonate ester, choose mild methods that are less likely to cleave the phosphonate ester. For example, the McKenna reaction uses bromotrimethylsilane (BTMS) for dealkylation under relatively mild conditions, which are then hydrolyzed in a separate step.[10][11] This highlights the sensitivity of phosphonate esters to certain reagents.
Q3: I am attempting a selective monoesterification of a phosphonic acid and getting a mixture of the monoester, diester, and unreacted starting material. How can I improve the selectivity?
A3: Achieving selective monoesterification of a phosphonic acid can be challenging as the reaction can proceed to form the diester.[12] The key to improving selectivity lies in the choice of reagents and reaction conditions.
-
Temperature Control: Temperature can have a significant impact on the selectivity of the esterification. In a study using triethyl orthoacetate as the esterifying agent, lower temperatures (e.g., 30°C) favored the formation of the monoester, while higher temperatures (e.g., 90°C) led to the formation of the diester.[12][13]
-
Reagent Stoichiometry: Carefully controlling the stoichiometry of the alcohol or alkoxy group donor is crucial. Using a limited amount of the esterifying agent can favor monoesterification.
-
Choice of Esterifying Agent: The use of orthoesters, such as triethyl orthoacetate, has been shown to be effective for selective esterification.[12] The reaction conditions can be tuned to favor either the mono- or diester.
Q4: My purification of the phosphonate ester is difficult, and I am losing a significant amount of product. What are some effective purification strategies?
A4: Purification of phosphonate esters and their corresponding acids can be challenging due to their polarity and potential for being sticky, non-crystalline compounds.[14]
-
Precursor Purification: It is often easier to purify the phosphonate ester precursor before the final hydrolysis step (if making the acid).[15] Dialkyl phosphonates can typically be purified by silica gel chromatography.[15]
-
Chromatography: For phosphonate esters, standard silica gel chromatography is often effective.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. For phosphonic acids, which can be difficult to crystallize, forming a salt (e.g., with dicyclohexylamine or sodium) may facilitate crystallization.[14]
-
Washing/Extraction: For crude phosphate ester products, washing with a dilute acidic aqueous solution containing a chelating agent like oxalic acid or EDTA can help remove metal impurities.[16] This can be followed by a water wash.
-
Lyophilization: For sticky phosphonic acids, lyophilization from tert-butanol can yield a more manageable fluffy solid compared to using water.[14]
Data Summary
Table 1: Temperature Influence on the Selectivity of Esterification of Butylphosphonic Acid with Triethyl Orthoacetate. [17]
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Monoester Yield (%) | Diester Yield (%) |
| 1 | 30 | 24 | 88 | 87 | 1 |
| 2 | 40 | 24 | >99 | 90 | 9 |
| 3 | 50 | 24 | >99 | 80 | 19 |
| 4 | 60 | 24 | >99 | 65 | 34 |
| 5 | 70 | 24 | >99 | 40 | 59 |
| 6 | 80 | 24 | >99 | 10 | 89 |
| 7 | 90 | 24 | >99 | 1 | 98 |
| 8 | 100 | 24 | >99 | 1 | 95 (decomposition observed) |
Experimental Protocols
Protocol 1: General Procedure for Selective Monoesterification of Phosphonic Acids. [18]
-
To a solution of the respective phosphonic acid (1 equivalent) in triethyl orthoacetate (used as both reagent and solvent), stir the reaction mixture at 30°C for 24 hours.
-
Monitor the reaction progress using TLC or ³¹P NMR.
-
Upon completion, evaporate the excess triethyl orthoacetate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography. For example, ethyl hydrogen butylphosphonate can be purified by dissolving the crude product in a minimal amount of hot hexane, followed by cooling to -20°C to induce crystallization.
Protocol 2: The Michaelis-Arbuzov Reaction. [2][19]
-
Combine the alkyl halide (1 equivalent) and the trialkyl phosphite (1-1.2 equivalents).
-
Heat the reaction mixture, typically to 120-160°C, under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is often run neat, but a high-boiling solvent can be used.
-
Monitor the reaction by TLC, GC, or NMR spectroscopy until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a low-boiling alkyl halide byproduct is formed, it may be removed by distillation during the reaction.
-
Purify the resulting phosphonate ester by vacuum distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in phosphonate esterification.
Caption: The reaction mechanism of the Michaelis-Arbuzov reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 7. Phosphonate - Wikipedia [en.wikipedia.org]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The McKenna reaction - avoiding side reactions in phosphonate deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Phosphonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phosphonate synthesis. The focus is on the safe and effective management of exothermic reactions commonly encountered in these processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take before starting a potentially exothermic phosphonate synthesis?
A1: Before beginning any reaction, it is crucial to:
-
Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety glasses, and chemical-resistant gloves. For reactions with the potential to release toxic fumes, working in a well-ventilated fume hood is essential.[1][2]
-
Consult the Safety Data Sheet (SDS): Understand the properties, reactivity, and hazards of all chemicals involved.[1]
-
Use Proper Equipment: Ensure you have the necessary equipment for temperature control, such as a cooling bath (ice-water or dry ice-acetone) and a thermometer or thermocouple to monitor the reaction temperature.[1]
-
Have an Emergency Plan: Know the location of safety equipment like fire extinguishers, safety showers, and eyewash stations. Never work alone, especially when dealing with highly exothermic reactions.[1]
-
Start with a Small-Scale Reaction: Before scaling up, perform the reaction on a small scale to understand its exothermic profile.
Q2: What are the general principles for controlling an exothermic reaction during phosphonate synthesis?
A2: The key to managing an exothermic reaction is to control the rate of heat generation. This can be achieved by:
-
Slow Reagent Addition: Add the most reactive reagent slowly and in a controlled manner to the reaction mixture. This prevents a rapid buildup of heat.[3]
-
Maintaining a Low Temperature: Running the reaction at a lower temperature can help to dissipate the heat generated. However, ensure the temperature is sufficient for an acceptable reaction rate to avoid the accumulation of unreacted reagents.[3]
-
Efficient Stirring: Good agitation ensures even heat distribution throughout the reaction mixture and prevents the formation of localized hot spots.
-
Use of a Solvent: A suitable solvent can help to absorb and dissipate the heat generated during the reaction.
Q3: Which common phosphonate synthesis reactions are known to be exothermic?
A3: Several common methods for forming the P-C bond in phosphonate synthesis are exothermic. These include:
-
Michaelis-Arbuzov Reaction: The reaction of a trialkyl phosphite with an alkyl halide.[4][5][6][7] This reaction often requires heating to initiate, but can become highly exothermic once started.[4]
-
Pudovik Reaction: The addition of a dialkyl phosphite to an aldehyde or ketone, typically base-catalyzed.[8]
-
Kabachnik-Fields Reaction: A three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite.[9]
Troubleshooting Guide
Q4: My reaction mixture is turning black and viscous. What is happening and what should I do?
A4: A black, opaque solution often indicates decomposition of the starting materials or products, which can be caused by excessive heat from an uncontrolled exothermic reaction.[10]
-
Immediate Action:
-
Immediately cool the reaction vessel in an ice bath to quench the reaction.
-
If the reaction is still out of control, consider adding a cold, inert solvent to dilute the mixture and absorb heat.
-
-
Troubleshooting for Future Experiments:
-
Reduce the rate of reagent addition: The exotherm is likely occurring too quickly.
-
Lower the reaction temperature: Start the reaction at a lower temperature and maintain it throughout the addition of the reactive reagent.
-
Ensure efficient stirring: Inadequate stirring can lead to localized overheating.
-
Consider a different solvent: A higher-boiling point solvent might help to better control the temperature.
-
Q5: The temperature of my Michaelis-Arbuzov reaction is rapidly increasing even with external cooling. How can I regain control?
A5: This indicates that the rate of heat generation is exceeding the rate of heat removal. This is a potentially dangerous situation that could lead to a runaway reaction.
-
Immediate Action:
-
Stop the addition of the alkyl halide immediately.
-
Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath).
-
If necessary, add a pre-chilled, inert solvent to the reaction mixture.
-
-
Preventative Measures for Future Reactions:
-
Use a dropping funnel with a pressure-equalizing arm: This allows for better control over the addition rate.
-
Monitor the internal temperature closely: Do not rely solely on the bath temperature.
-
Perform the reaction at a more dilute concentration: This will reduce the overall heat generated.
-
Q6: I am trying to scale up my phosphonate synthesis, and the exotherm is much more difficult to control than in my small-scale experiments. Why is this happening?
A6: The difficulty in controlling exotherms during scale-up is due to the decrease in the surface area to volume ratio.[3] This means that larger volumes of reacting material generate more heat but have a proportionally smaller surface area through which to dissipate that heat.
-
Strategies for Successful Scale-Up:
-
Controlled Reagent Addition: The addition rate of the limiting reagent becomes even more critical at a larger scale.[3]
-
Jacketed Reactor: For larger-scale reactions, a jacketed reactor with a circulating cooling fluid provides more efficient and uniform temperature control than a simple cooling bath.
-
Real-time Monitoring: Employ temperature probes that provide continuous feedback to control the addition rate or cooling system.
-
Consider Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer excellent heat transfer and temperature control, making them a safer alternative for scale-up.[11]
-
Quantitative Data Summary
| Parameter | Michaelis-Arbuzov Reaction | Pudovik Reaction | Notes |
| Typical Temperature Range | 120-160 °C (can be lower with catalysts)[4] | 25-50 °C (can be higher depending on substrate and catalyst) | Reaction temperatures can be highly substrate- and catalyst-dependent. |
| Reagent Addition | Slow, dropwise addition of alkyl halide | Slow, dropwise addition of the carbonyl compound or catalyst | The rate of addition should be adjusted to maintain the desired internal reaction temperature. |
| Solvent | Often run neat or in a high-boiling solvent (e.g., toluene, xylene) | Aprotic solvents (e.g., THF, DCM) are common. | The choice of solvent can significantly impact heat dissipation. |
Experimental Protocols
Protocol 1: Controlled Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer or thermocouple to monitor the internal temperature. Place the flask in a heating mantle with a sand bath for controlled heating and have an ice-water bath on standby.
-
Reagents: Place triethyl phosphite (1.0 eq) in the reaction flask.
-
Reaction Initiation: Heat the triethyl phosphite to 140-150 °C.
-
Controlled Addition: Add benzyl chloride (1.0 eq) dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 160 °C. If the temperature rises too quickly, slow down the addition rate and use the ice-water bath to cool the flask.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 150 °C for an additional 2 hours.
-
Workup: Allow the reaction to cool to room temperature. The product can be purified by vacuum distillation.
Protocol 2: Base-Catalyzed Pudovik Reaction for the Synthesis of a Dialkyl α-Hydroxyphosphonate
-
Setup: Equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a thermometer. Place the flask in an ice-water bath.
-
Reagents: In the flask, combine the aldehyde or ketone (1.0 eq) and dialkyl phosphite (1.0 eq) in a suitable solvent (e.g., THF).
-
Cooling: Cool the mixture to 0-5 °C with stirring.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine or DBU) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the catalyst addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: A troubleshooting workflow for managing exothermic events.
Caption: A typical experimental setup for controlling exothermic reactions.
References
- 1. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 2. phosphonates - Safety [phosphonates.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Characterization of impurities in diethyl isopropylphosphonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl isopropylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, such as isopropyl iodide or isopropyl bromide. The reaction is typically heated to facilitate the formation of the phosphonate.[1][2][3]
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual triethyl phosphite and isopropyl halide.
-
Side-Reaction Products:
-
Diethyl ethylphosphonate: This can form if the ethyl group from the triethyl phosphite is transferred instead of the intended isopropyl group.[3]
-
Propene: Secondary alkyl halides like isopropyl halides can undergo elimination reactions as a side reaction, especially at higher temperatures, leading to the formation of propene gas.[1]
-
Triethyl phosphate: Oxidation of the starting triethyl phosphite can lead to the formation of triethyl phosphate.
-
-
By-products from Reagent Decomposition: Impurities can also arise from the decomposition of reagents, especially if they are old or have been improperly stored. For instance, impure sodium hydride (contaminated with NaOH) can lead to the formation of byproducts like diethyl diazomethylphosphonate in related reactions.[4]
Q3: How can I minimize the formation of these impurities?
A3: To minimize impurity formation, consider the following:
-
Use High-Purity Reagents: Ensure that your triethyl phosphite and isopropyl halide are of high purity and free from moisture and other contaminants.
-
Control Reaction Temperature: Carefully control the reaction temperature. While heating is necessary, excessive temperatures can promote side reactions like elimination.[1]
-
Optimize Reaction Time: Monitor the reaction progress to avoid prolonged heating after the reaction is complete, which can lead to the formation of degradation products.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphite starting material.
-
Proper Work-up and Purification: A thorough work-up and purification procedure, such as distillation or column chromatography, is crucial to remove unreacted starting materials and by-products.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Low Reactivity of Alkyl Halide | The reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the order R-I > R-Br > R-Cl.[5] If using isopropyl chloride, consider switching to isopropyl bromide or iodide for a faster reaction. |
| Steric Hindrance | While the reaction with secondary alkyl halides like isopropyl halides proceeds, it can be slower than with primary alkyl halides due to steric hindrance.[1] Ensure adequate reaction time and temperature. |
| Reagent Quality | Impure or wet reagents can significantly impact the yield. Use freshly distilled triethyl phosphite and ensure the isopropyl halide is anhydrous. |
| Reaction Temperature Too Low | The Michaelis-Arbuzov reaction typically requires heating. If the temperature is too low, the reaction may not proceed at a reasonable rate. |
| Inefficient Mixing | Ensure efficient stirring of the reaction mixture to promote contact between the reactants. |
Problem 2: Presence of significant amounts of side-products in the final product.
| Possible Cause | Suggested Solution |
| Elimination Reaction | The formation of propene from the isopropyl halide is a common side reaction.[1] This can be minimized by using the lowest effective reaction temperature and avoiding prolonged heating. |
| Competing Arbuzov Reaction | The ethyl halide formed as a byproduct can react with triethyl phosphite to form diethyl ethylphosphonate.[3] Using a slight excess of the isopropyl halide can help to drive the desired reaction. |
| Oxidation of Phosphite | The presence of air can lead to the oxidation of triethyl phosphite to triethyl phosphate. Ensure the reaction is carried out under an inert atmosphere. |
Data Presentation: Impurity Profile
The following table summarizes a typical impurity profile for a this compound synthesis reaction mixture as determined by Gas Chromatography-Mass Spectrometry (GC-MS). The relative amounts are illustrative and can vary depending on the specific reaction conditions.
| Compound | Retention Time (min) | Relative Amount (%) | Key Mass Fragments (m/z) |
| Propene | Early eluting | Variable (gas) | 41, 42 |
| Isopropyl Halide (e.g., Bromide) | ~ 3.5 | < 5 | 43, 122/124 |
| Triethyl Phosphite | ~ 6.8 | < 2 | 139, 166 |
| This compound | ~ 8.2 | > 90 | 137, 152, 180 |
| Diethyl Ethylphosphonate | ~ 7.9 | < 1 | 138, 166 |
| Triethyl Phosphate | ~ 8.5 | < 1 | 155, 182 |
Experimental Protocols
Synthesis of this compound (Michaelis-Arbuzov Reaction)
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Triethyl phosphite
-
Isopropyl iodide (or bromide)
-
Anhydrous solvent (e.g., toluene or acetonitrile), optional
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried reaction flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet.
-
Charge the flask with triethyl phosphite.
-
Slowly add isopropyl iodide (or bromide) to the stirred triethyl phosphite at room temperature. A slight excess of the isopropyl halide may be used.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC, GC-MS, or ³¹P NMR.
-
After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Remove the volatile by-products (e.g., ethyl iodide) and any excess isopropyl halide by distillation.
-
The crude this compound can be purified by vacuum distillation.
Characterization of Impurities by GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the components.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a volatile organic solvent like dichloromethane or ethyl acetate.[6] A typical concentration is around 10-100 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Characterization of Impurities by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of organophosphorus compounds.[7][8]
Sample Preparation:
-
Dilute a sample of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
HPLC Parameters:
| Parameter | Value |
| Mobile Phase | A gradient of acetonitrile and water is often effective. For example, start with 30% acetonitrile and increase to 90% over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (as phosphonates have weak UV absorbance, this may require a high concentration or a more sensitive detector like a mass spectrometer). |
| Injection Volume | 10 µL |
Characterization by ³¹P NMR Spectroscopy
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or purified product in a deuterated solvent (e.g., CDCl₃).
NMR Parameters:
| Parameter | Value |
| Spectrometer Frequency | e.g., 162 MHz for ³¹P |
| Decoupling | Proton decoupling is typically used to simplify the spectrum. |
| Reference | 85% H₃PO₄ (external or internal standard) set to 0 ppm. |
| Relaxation Delay | A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis. |
Expected Chemical Shifts (δ, ppm):
-
Triethyl phosphite: ~ +139 ppm[9]
-
This compound: ~ +25 to +35 ppm (expected range)
-
Triethyl phosphate: ~ 0 ppm
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. 2D ultrafast HMBC 1H,31P: obtaining mechanistic details on the Michaelis–Arbuzov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. jk-sci.com [jk-sci.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
Validation & Comparative
Verifying the Structure of Diethyl Isopropylphosphonate: A Comparative ¹H and ³¹P NMR Analysis
A definitive confirmation of the chemical structure of diethyl isopropylphosphonate can be achieved through a detailed analysis of its ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comparative analysis of the expected NMR data for this compound against its structural isomers and related phosphite compounds, offering researchers, scientists, and drug development professionals a clear framework for structural verification. Experimental data is presented in structured tables for easy comparison, and a detailed experimental protocol is provided.
The structural elucidation of organophosphorus compounds is critical in various scientific disciplines, including drug discovery and material science. NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. In the case of this compound, both ¹H and ³¹P NMR are indispensable for unambiguous identification and differentiation from its isomers, such as diethyl n-propylphosphonate, and its phosphite analog, triethyl phosphite.
Comparative NMR Data Analysis
The key to confirming the structure of this compound lies in the distinct chemical shifts and spin-spin coupling patterns observed in its ¹H and ³¹P NMR spectra. These spectral fingerprints are unique to its specific arrangement of atoms.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound is characterized by specific multiplets and coupling constants arising from the interactions between neighboring protons and the phosphorus nucleus. The table below compares the expected ¹H NMR data for this compound with that of diethyl n-propylphosphonate and triethyl phosphite.
| Compound | Chemical Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| This compound | -CH(CH₃)₂ | ~ 2.0 - 2.2 | Multiplet | ³JHP ≈ 18 Hz, ³JHH ≈ 7 Hz |
| -CH(CH₃ )₂ | ~ 1.1 | Doublet of doublets | ³JHH ≈ 7 Hz, ⁴JHP ≈ 1 Hz | |
| -OCH₂ CH₃ | ~ 4.0 - 4.1 | Quintet (dq) | ³JHH ≈ 7 Hz, ³JHP ≈ 7 Hz | |
| -OCH₂CH₃ | ~ 1.3 | Triplet | ³JHH ≈ 7 Hz | |
| Diethyl n-Propylphosphonate | P-CH₂ CH₂CH₃ | ~ 1.7 | Multiplet | |
| P-CH₂CH₂ CH₃ | ~ 1.5 | Multiplet | ||
| P-CH₂CH₂CH₃ | ~ 1.0 | Triplet | ³JHH ≈ 7.5 Hz | |
| -OCH₂ CH₃ | ~ 4.0 | Quintet | ³JHH ≈ 7 Hz, ³JHP ≈ 7 Hz | |
| -OCH₂CH₃ | ~ 1.3 | Triplet | ³JHH ≈ 7 Hz | |
| Triethyl Phosphite | -OCH₂ CH₃ | ~ 3.9 - 4.1 | Quartet of doublets | ³JHH ≈ 7 Hz, ³JHP ≈ 8.4 Hz[1] |
| -OCH₂CH₃ | ~ 1.2 | Triplet | ³JHH ≈ 7 Hz |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
The most telling feature in the ¹H NMR spectrum of this compound is the methine proton (-CH) of the isopropyl group, which appears as a complex multiplet due to coupling with the six methyl protons and the phosphorus atom. This distinct pattern is absent in the spectrum of its n-propyl isomer.
³¹P NMR Spectral Data Comparison
The ³¹P NMR spectrum provides a direct and sensitive method for distinguishing between phosphonates and phosphites. The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state and chemical environment.
| Compound | ³¹P Chemical Shift (δ, ppm) |
| This compound | ~ +30 to +34 |
| Diethyl n-Propylphosphonate | ~ +32 |
| Triethyl Phosphite | ~ +139[2] |
Note: Chemical shifts are typically referenced to an external standard of 85% H₃PO₄.
As shown in the table, there is a significant downfield shift for the phosphite compared to the phosphonates, providing a clear diagnostic tool for differentiation.
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H and ³¹P NMR analysis.
Detailed Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for organophosphorus compounds. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard for ¹H NMR (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.
NMR Instrument Parameters
The following are general guidelines for acquiring spectra on a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate for a sufficient signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.
-
Acquisition Time (aq): An acquisition time of at least 4 seconds is recommended to ensure good resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is suitable for most organic compounds.
³¹P NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-³¹P coupling.
-
Number of Scans: Due to the lower gyromagnetic ratio of ³¹P compared to ¹H, a larger number of scans (e.g., 128 or more) may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A longer relaxation delay of 5-10 seconds is often required for quantitative ³¹P NMR due to the longer relaxation times of the phosphorus nucleus.
-
Spectral Width (sw): A wide spectral width of -50 to +200 ppm is recommended to cover the chemical shift range of common organophosphorus compounds.
By following this comprehensive guide, researchers can confidently utilize ¹H and ³¹P NMR spectroscopy to verify the structure of this compound and distinguish it from potential isomers and related compounds. The provided data tables and experimental protocols serve as a valuable resource for accurate and efficient structural analysis.
References
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of Diethyl Isopropylphosphonate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating these structures by breaking down compounds and analyzing the resulting fragments. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of diethyl isopropylphosphonate against other relevant phosphonate compounds, supported by experimental data and protocols.
Comparative Fragmentation Analysis of Dialkyl Phosphonates
The fragmentation patterns of this compound and its structural analogs—diethyl methylphosphonate, diethyl ethylphosphonate, and dimethyl methylphosphonate—reveal key insights into their molecular stability and the influence of alkyl substituents on bond cleavage. The following table summarizes the major fragment ions observed in the 70 eV electron ionization mass spectra of these compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (M+) [m/z] | Key Fragment Ions [m/z] and their Relative Intensities |
| This compound | C7H17O3P | 180.18 | 180 | 138, 110, 93, 82, 65, 47, 43 |
| Diethyl Methylphosphonate | C5H13O3P | 152.13 | 152 | 124, 110, 97, 82, 65, 47 |
| Diethyl Ethylphosphonate | C6H15O3P | 166.16 | 166 | 138, 111, 93, 82, 65, 47 |
| Dimethyl Methylphosphonate | C3H9O3P | 124.08 | 124 | 109, 94, 79, 63 |
The Fragmentation Pathway of this compound
The mass spectrum of this compound is characterized by a series of distinct fragmentation steps. The initial ionization event produces a molecular ion at m/z 180. Subsequent fragmentation primarily involves the loss of neutral molecules such as ethene (C2H4) and rearrangements, which are common in organophosphorus compounds.
A significant fragmentation pathway involves the loss of an ethoxy group followed by the loss of ethene, leading to the formation of characteristic ions. The isopropyl group also plays a crucial role in directing fragmentation, often leading to the formation of a stable isopropyl cation.
Caption: Fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry
The mass spectral data presented in this guide were obtained using electron ionization mass spectrometry (EI-MS). The following protocol outlines the typical experimental conditions for the analysis of organophosphorus compounds.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization source is utilized.
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: 250 °C for 5 minutes.
-
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the phosphonate compounds.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1] This standard energy level ensures reproducible fragmentation patterns and allows for comparison with spectral libraries.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
Data Analysis:
-
The acquired mass spectra are analyzed to identify the molecular ion and major fragment ions.
-
Fragmentation patterns are interpreted to deduce the structure of the compound.
-
Comparison with spectral databases, such as the NIST Mass Spectral Library, is performed to confirm the identity of the analyte.
This comprehensive approach, combining detailed data comparison with clear experimental protocols, provides researchers with the necessary tools to confidently identify and characterize this compound and related compounds in their own laboratories.
References
Comparing the reactivity of diethyl isopropylphosphonate with other phosphonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of diethyl isopropylphosphonate with other phosphonate esters. The information presented is based on experimental data from peer-reviewed scientific literature, focusing on key reactions such as hydrolysis, the Pudovik reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. This document aims to be an objective resource for chemists in research and development, offering insights into how the structural variations in phosphonates influence their chemical behavior.
Executive Summary
The reactivity of phosphonate esters is significantly influenced by the steric and electronic nature of the alkyl groups attached to the phosphorus atom and the ester moieties. This compound, with its bulky isopropyl group directly bonded to the phosphorus, exhibits distinct reactivity patterns compared to other dialkyl phosphonates with less sterically hindered or electronically different substituents.
-
Hydrolysis: Under acidic conditions, the isopropyl group in phosphonates leads to a faster rate of hydrolysis compared to a methyl group. Conversely, under basic conditions, steric hindrance from the isopropyl group dramatically decreases the reaction rate, making it significantly less reactive than less hindered analogues like methyl esters.
-
Pudovik Reaction: The steric bulk of the phosphite is a critical factor influencing the yield of the Pudovik reaction. Generally, increasing the size of the alkyl groups on the phosphite leads to a decrease in product yield.
-
Horner-Wadsworth-Emmons (HWE) Reaction: In the HWE reaction, the structure of the phosphonate reagent plays a crucial role in determining the stereoselectivity of the resulting alkene. The use of bulkier phosphonates, such as those derived from diisopropyl phosphite, can lead to higher E/Z selectivity in certain cases.
Data Presentation: Comparative Reactivity Data
The following tables summarize quantitative data on the reactivity of various phosphonates in key chemical transformations.
Table 1: Acid-Catalyzed Hydrolysis of Alkyl Diphenylphosphinates
This table presents the pseudo-first-order rate constants for the thermal HCl-catalyzed hydrolysis of various alkyl diphenylphosphinates. A higher rate constant (k) indicates a faster reaction.
| Alkyl Group (R) | Rate Constant (kΔ, h⁻¹) |
| Methyl | 1.36[1] |
| Ethyl | 0.62[1] |
| n-Propyl | 0.62[1] |
| Isopropyl | 1.60 [1] |
| n-Butyl | 0.57[1] |
-
Observation: The isopropyl derivative exhibits the highest rate constant, indicating it hydrolyzes the fastest under these acidic conditions among the tested alkyl groups.[1]
Table 2: Alkaline Hydrolysis of Ethyl Alkylphosphinates
This table shows the relative rate constants for the NaOH-catalyzed hydrolysis of a series of ethyl phosphinates, highlighting the impact of steric hindrance.
| Phosphinate | Relative Rate Constant | Temperature (°C) |
| Ethyl diethylphosphinate | 260[1] | 70[1] |
| Ethyl diisopropylphosphinate | 41[1] | 120[1] |
| Ethyl di-tert-butylphosphinate | 0.08[1] | 120[1] |
-
Observation: A significant decrease in the reaction rate is observed with increasing steric hindrance around the phosphorus atom.[1]
Experimental Protocols
Acid-Catalyzed Hydrolysis of Alkyl Diphenylphosphinates
The kinetic data presented in Table 1 were obtained by monitoring the two-step acidic hydrolysis of the respective phosphinates. The reactions were characterized by pseudo-first-order rate constants. The general procedure involves refluxing the phosphonate with an excess of hydrochloric acid.[1]
Alkaline Hydrolysis of Ethyl Alkylphosphinates
The relative rate constants in Table 2 were determined by studying the alkaline hydrolysis of the ethyl phosphinates. The increase in steric hindrance was found to significantly decrease the reaction rate.[1]
Key Reaction Comparisons
Hydrolysis
The stability of the P-C bond in phosphonates makes them generally resistant to hydrolysis. However, the ester groups can be cleaved under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In acid-catalyzed hydrolysis, the isopropyl group of this compound leads to a faster reaction rate compared to less branched alkyl groups like methyl.[1] This can be attributed to the stability of the intermediate carbocation formed during the reaction.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the reactivity trend is reversed. The bulky isopropyl group sterically hinders the nucleophilic attack of the hydroxide ion on the phosphorus atom. Consequently, this compound is significantly less reactive than less hindered phosphonates. For instance, under basic conditions, the methyl ester of a phosphonate was found to be approximately 1000-fold more reactive than the isopropyl derivative.[1]
Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to an imine or a carbonyl compound to form α-amino or α-hydroxy phosphonates, respectively. The reactivity in the Pudovik reaction is influenced by the steric properties of the phosphite. Increasing the steric bulk of the alkyl groups on the phosphite generally leads to lower reaction yields. This suggests that this compound, if used as a precursor to the corresponding phosphite, would likely show lower reactivity compared to less hindered phosphites like dimethyl or diethyl phosphite.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. The structure of the phosphonate reagent can significantly impact the stereoselectivity of the reaction. While phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction, the steric bulk of the phosphonate ester groups can influence the E/Z selectivity of the resulting alkene.[2] In some cases, bulkier phosphonates, such as those derived from diisopropyl phosphite, can enhance the formation of one stereoisomer over the other.[2] For aromatic aldehydes, the HWE reaction almost exclusively produces (E)-alkenes.[2]
Visualizations
References
Validation of Enzyme Inhibition Kinetics: A Comparative Guide on Diethyl Isopropylphosphonate and Other Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibition kinetics of organophosphorus compounds, with a focus on diethyl isopropylphosphonate. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages data from structurally similar organophosphates to provide a comprehensive overview for researchers in drug development and toxicology. The primary enzyme targets discussed are acetylcholinesterase (AChE) and neuropathy target esterase (NTE), both critical in the neurotoxic effects of organophosphorus compounds.
Comparative Analysis of Enzyme Inhibition
Organophosphorus compounds are potent inhibitors of serine hydrolases, most notably acetylcholinesterase. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in a cholinergic crisis.[1][2][3][4] Another significant target is neuropathy target esterase, the inhibition and subsequent "aging" of which is associated with organophosphate-induced delayed neuropathy (OPIDN).[5][6]
| Compound | Target Enzyme | IC50 | Ki | Organism/Source |
| Paraoxon | Acetylcholinesterase | 2.5 µM | - | Apis mellifera (Honeybee) |
| Chlorpyrifos-oxon | Acetylcholinesterase | 3.3 x 10⁻⁸ M | - | Not Specified |
| Dichlorvos | Acetylcholinesterase | 230-560 nM | - | Human Erythrocyte / Mouse Brain |
| Diisopropylfluorophosphate (DFP) | Acetylcholinesterase | 0.04 µM | - | Horse Serum Butyrylcholinesterase |
| Mipafox | Neuropathy Target Esterase | 50 µM (for assay) | - | Chicken Brain |
| Paraoxon | Neuropathy Target Esterase | 40 µM (for assay) | - | Chicken Brain |
Note: The IC50 values can vary depending on the experimental conditions, such as enzyme source, substrate concentration, and incubation time.
Experimental Protocols
Accurate determination of enzyme inhibition kinetics is crucial for the validation of potential therapeutic agents or the assessment of toxic compounds. Below are detailed protocols for the most common assays used for AChE and NTE.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Purified acetylcholinesterase or tissue homogenate
-
This compound or other test inhibitors
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in 0.1 M phosphate buffer, pH 7.0.
-
Prepare a stock solution of ATCI (10 mM) in deionized water.
-
-
Assay in a 96-well plate:
-
Add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of the test inhibitor solution (or buffer for control) at various concentrations.
-
Add 20 µL of the AChE solution and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of DTNB solution and 10 µL of ATCI solution.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Percentage of inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Neuropathy Target Esterase (NTE) Inhibition Assay
This assay is used to identify compounds that have the potential to cause OPIDN.
Principle: NTE activity is defined as the portion of phenyl valerate hydrolysis that is resistant to inhibition by paraoxon (a non-neuropathic organophosphate) but sensitive to inhibition by mipafox (a neuropathic organophosphate).[7][8] The amount of phenol produced from the hydrolysis is measured.
Materials:
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Phenyl valerate (substrate)
-
Paraoxon
-
Mipafox
-
Tissue homogenate (typically brain or spinal cord)
-
4-aminoantipyrine and potassium ferricyanide (for colorimetric detection) or a biosensor for phenol detection.
Procedure:
-
Sample Preparation:
-
Prepare a homogenate of the neural tissue in Tris buffer.
-
-
Differential Inhibition:
-
Prepare three sets of tubes:
-
Total Esterase Activity: Tissue homogenate + buffer.
-
Paraoxon-Resistant Activity: Tissue homogenate + paraoxon (final concentration, e.g., 40 µM).
-
Paraoxon and Mipafox-Resistant Activity: Tissue homogenate + paraoxon (e.g., 40 µM) + mipafox (e.g., 50 µM).
-
-
Incubate the tubes for a defined period (e.g., 20 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Add the substrate, phenyl valerate, to each tube and incubate for another defined period (e.g., 20 minutes) at 37°C.
-
-
Phenol Detection (Colorimetric Method):
-
Stop the reaction by adding a solution of 4-aminoantipyrine followed by potassium ferricyanide.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis:
-
NTE activity is calculated as the difference between the paraoxon-resistant activity and the paraoxon and mipafox-resistant activity.
-
To determine the inhibitory effect of a test compound like this compound, the compound is pre-incubated with the tissue homogenate before the addition of the differential inhibitors.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Cholinergic Synapse Signaling Pathway
This diagram illustrates the normal physiological process at a cholinergic synapse and the point of disruption by AChE inhibitors.
Caption: Cholinergic synapse function and inhibition by AChE inhibitors.
Downstream Effects of Acetylcholinesterase Inhibition
This diagram illustrates the consequences of AChE inhibition, leading to a cholinergic crisis.
Caption: Pathophysiological cascade resulting from AChE inhibition.
Experimental Workflow for IC50 Determination
This diagram outlines the logical steps involved in determining the IC50 value of an enzyme inhibitor.
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
References
- 1. neuropedia.net [neuropedia.net]
- 2. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdsearchlight.com [mdsearchlight.com]
- 4. Cholinergic crisis - Wikipedia [en.wikipedia.org]
- 5. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropathy target esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Phosphonates vs. Phosphates as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phosphonates and phosphates as substrates for enzymatic reactions. We will explore their fundamental structural differences, their consequent roles as either true substrates or potent inhibitors, and present supporting experimental data and protocols for their analysis.
Introduction: A Tale of Two Bonds
At the heart of the functional differences between phosphates and phosphonates lies a single atomic substitution. Phosphates , central to life's bioenergetics, signaling, and genetic blueprint, feature a labile phosphorus-oxygen-carbon (P-O-C) ester bond . This bond is readily cleaved by a vast array of enzymes. In contrast, phosphonates are characterized by a robust phosphorus-carbon (P-C) bond . This direct linkage renders them exceptionally stable and resistant to chemical and enzymatic hydrolysis.[1][2]
This inherent stability is the primary determinant of their biochemical behavior. While the phosphate group is a transient substrate moiety meant for transfer or cleavage, the phosphonate group acts as a stable mimic. Consequently, phosphonates are most often not substrates for phosphate-utilizing enzymes but rather highly effective inhibitors .[1] However, in the microbial world, specialized enzymes have evolved to break the C-P bond, enabling certain organisms to utilize phosphonates as a phosphorus source.[2]
Caption: Structural difference between phosphate and phosphonate linkages.
Part 1: Phosphonates as Potent Enzyme Inhibitors
The primary application of phosphonates in enzymology and drug development is as inhibitors. Their structural resemblance to phosphates allows them to bind to the active sites of phosphate-processing enzymes, but their hydrolytic stability prevents them from being turned over, leading to inhibition.
Mechanisms of Inhibition:
-
Competitive Inhibition: Phosphonates act as isosteres (mimics) of the natural phosphate substrate, competing for binding to the enzyme's active site.[1]
-
Transition-State Analogs: Many phosphonates are designed to mimic the high-energy tetrahedral transition state of a phosphoryl transfer reaction. Enzymes bind to the transition state with much higher affinity than the substrate, making these analogs exceptionally potent inhibitors.[1]
-
Irreversible Inhibition: Some phosphonates can form a stable, covalent bond with a nucleophilic residue (e.g., Serine) in the enzyme's active site, leading to permanent inactivation.[3]
Caption: Contrasting enzymatic processing of phosphates and phosphonates.
Quantitative Data: Inhibitor Potency vs. Substrate Affinity
The following table compares the kinetic parameters for several enzymes, illustrating the high affinity of the natural phosphate substrates (low Kₘ) and the potent inhibition by their phosphonate analogues (low IC₅₀).
| Enzyme | Natural Substrate | Kₘ of Substrate (µM) | Phosphonate/Bisphosphonate Inhibitor | IC₅₀ of Inhibitor (µM) | Reference |
| Human Farnesyl Pyrophosphate Synthase (FPPS) | Geranyl Pyrophosphate (GPP) | 0.7 | Zoledronate | 0.02 - 0.04 | [4] |
| Human Farnesyl Pyrophosphate Synthase (FPPS) | Isopentenyl Pyrophosphate (IPP) | 0.6 | Risedronate | 0.003 - 0.005 | [4] |
| Human Acetylcholinesterase (AChE) | Acetylcholine | ~90 | Bicyclic Phosphonate Analogue (Diastereomer 1) | 3.0 | [3] |
| Human Acetylcholinesterase (AChE) | Acetylcholine | ~90 | Bicyclic Phosphonate Analogue (Diastereomer 2) | 30.0 | [3] |
Note: Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Part 2: Phosphonates as True Enzyme Substrates
While rare in eukaryotes, the ability to metabolize phosphonates is a key survival mechanism for many bacteria, particularly in phosphate-starved environments. These organisms have evolved sophisticated enzymatic machinery to cleave the C-P bond.
Key Enzyme Classes for Phosphonate Catabolism:
-
Phosphonatases: This class of hydrolases acts on "activated" phosphonates, where an adjacent electron-withdrawing group (e.g., a carbonyl) weakens the C-P bond, facilitating its cleavage. An example is phosphonopyruvate hydrolase.[2]
-
C-P Lyase: This multi-protein enzyme complex tackles the much more difficult challenge of cleaving the C-P bond in "unactivated" alkylphosphonates. It employs a complex radical-based mechanism to break the highly stable bond and release inorganic phosphate.[5][6]
Caption: Simplified workflow of the bacterial C-P Lyase pathway.
Quantitative Data: Enzymes Utilizing Phosphonate Substrates
The following table presents kinetic data for enzymes that have evolved to process phosphonates as their natural substrates.
| Enzyme | Organism | Phosphonate Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| Phosphonopyruvate Hydrolase | Burkholderia cepacia | Phosphonopyruvate | 230 | 12 | [7] |
| Phosphonatase | Pseudomonas aeruginosa | 2-Aminoethylphosphonate (AEP) | 400 | - | [7] |
| Phosphonoacetaldehyde Hydrolase | Salmonella typhimurium | Phosphonoacetaldehyde | 170 | 28 | [2] |
Part 3: Experimental Protocols
Protocol 1: Determining the IC₅₀ of a Phosphonate Inhibitor
This protocol outlines a general, continuous spectrophotometric assay to determine the inhibitory potency of a phosphonate analogue against its target enzyme. The principle involves monitoring the change in absorbance as a substrate is converted to a product or as a cofactor like NADH is consumed.[8][9]
Objective: To determine the concentration of a phosphonate inhibitor that reduces enzyme activity by 50%.
Materials:
-
Purified enzyme solution
-
Chromogenic or coupled substrate (e.g., p-nitrophenyl phosphate for a phosphatase)
-
Phosphonate inhibitor stock solution (in DMSO or buffer)
-
Assay buffer (e.g., Tris-HCl, HEPES with required cofactors like MgCl₂)
-
96-well microplate (UV-transparent if needed)
-
Microplate spectrophotometer
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the phosphonate inhibitor in the assay buffer. A typical 8-point dilution series might range from 100 µM to 1 nM.
-
Assay Setup: In the wells of the microplate, add:
-
Assay Buffer
-
Inhibitor solution (or vehicle control, e.g., DMSO)
-
Enzyme solution (at a fixed concentration)
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction. The final substrate concentration should be at or near its Kₘ value.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the control (no inhibitor) to get percent activity.
-
Plot percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.
Protocol 2: A Fluorescent Assay for C-P Lyase Activity
This protocol is based on a sensitive method developed for measuring C-P lyase activity in environmental or cellular samples using a fluorogenic phosphonate substrate.[10]
Principle: The synthetic substrate, 3-(5-(dimethylamino)naphthalene-1-sulfonamido)propylphosphonic acid (n-DPPh), is non-fluorescent. The C-P lyase enzyme cleaves the C-P bond, releasing the phosphonate group and generating the product 3-(5-(dimethylamino)naphthalene-1-sulfonamido)propane (n-DP), which is highly fluorescent. The rate of fluorescence increase is proportional to C-P lyase activity.
Materials:
-
Fluorogenic substrate: n-DPPh (requires custom synthesis)
-
Cell lysate or environmental water sample containing C-P lyase
-
Assay buffer (low phosphate)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (Excitation ~340 nm, Emission ~520 nm)
Methodology:
-
Sample Preparation: Prepare cell-free extracts or filter environmental water samples to be assayed.
-
Assay Setup: In the wells of the black microplate, add the assay buffer and the sample (cell extract/water).
-
Control Wells: Prepare negative controls, such as heat-inactivated samples or buffer-only wells, to measure background fluorescence.
-
Initiate Reaction: Add the n-DPPh substrate to all wells to a final concentration of ~50-100 nM.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., ambient temperature for water samples, 30°C for lysates) in the dark for a set period (e.g., 1 to 24 hours, depending on expected activity).
-
Measurement: At desired time points, measure the fluorescence intensity in the plate reader using the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from control wells) from the sample wells.
-
Create a standard curve using known concentrations of the fluorescent product (n-DP) to convert fluorescence units into molar concentrations.
-
Calculate the rate of product formation (e.g., in nM/hour) to quantify the C-P lyase activity in the sample.
-
Conclusion
The comparison between phosphonates and phosphates as enzyme substrates is a study in contrasts, driven by the profound difference in the stability of the P-C versus the P-O-C bond.
-
Phosphates are the quintessential biological substrates, designed for rapid enzymatic turnover and participation in dynamic metabolic and signaling pathways.
-
Phosphonates , by virtue of their resistance to hydrolysis, are generally poor substrates for the vast majority of these enzymes. Instead, their stability and structural mimicry make them invaluable tools as potent and specific enzyme inhibitors, forming the basis for numerous therapeutic drugs and research probes.
The existence of specialized enzymes like C-P lyase, which have evolved to break this stable bond, serves as a powerful reminder of the biochemical adaptability of life to utilize available resources. Understanding these distinct roles is critical for professionals in biochemistry and drug development, enabling the rational design of new medicines and the exploration of novel metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into the bacterial carbon-phosphorus lyase machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protein.bio.msu.ru [protein.bio.msu.ru]
- 8. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 9. Enzyme assay - Wikipedia [en.wikipedia.org]
- 10. iris.cnr.it [iris.cnr.it]
Efficacy of Diethyl Isopropylphosphonate as a Flame Retardant: A Comparative Guide to Organophosphorus Compounds
A comprehensive analysis of the flame retardant efficacy of common organophosphorus compounds reveals a landscape of varied performance, though a direct experimental comparison involving diethyl isopropylphosphonate (DEIP) remains elusive in current scientific literature. This guide provides a detailed comparison of prominent organophosphorus flame retardants—diethyl ethylphosphonate (DEEP), dimethyl methylphosphonate (DMMP), triethyl phosphate (TEP), 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), and ammonium polyphosphate (APP)—based on available experimental data. While specific performance metrics for DEIP are not publicly available, an understanding of its structural analogues allows for a theoretical projection of its potential efficacy.
Organophosphorus compounds have emerged as a critical class of halogen-free flame retardants, valued for their effectiveness in reducing the flammability of a wide range of polymeric materials, including epoxy resins and polyurethanes.[1][2] Their mechanism of action is multifaceted, primarily involving condensed-phase and gas-phase activity. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen. In the gas phase, they can release phosphorus-containing radicals that quench the highly reactive species responsible for flame propagation.[2]
Comparative Performance of Organophosphorus Flame Retardants
To provide a clear comparison, the following tables summarize key flame retardancy performance indicators for several common organophosphorus compounds, primarily in epoxy resin and polyurethane foam matrices. These metrics include the Limiting Oxygen Index (LOI), UL-94 vertical burn test ratings, and data from cone calorimetry, which measures heat release rate (HRR), total heat release (THR), and smoke production rate (SPR).
Table 1: Flame Retardant Performance in Epoxy Resins
| Flame Retardant | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating | Peak HRR (kW/m²) | THR (MJ/m²) | Reference(s) |
| Neat Epoxy | Epoxy Resin | 0 | 18.6 - 26.2 | No Rating / HB | ~1046 - 1200 | ~60 - 110 | [3][4][5][6][7] |
| DMMP | Epoxy Resin | 4 (with 6% [TBP]NS) | 31.2 | V-0 | ↓ 59% | ↓ 43% | [8] |
| DMMP | Epoxy Resin | 20 | 22.3 | HB 40 | 660.1 | - | [3] |
| DOPO | Epoxy Resin | 9.1 (as DOPO-PEPA) | 35 | V-0 | 595 | - | [9] |
| DOPO | Epoxy Resin | 4 (as TAD) | 33.4 | V-0 | - | - | [6] |
| APP | Epoxy Resin | 15 | 29.8 | V-0 | - | - | [4] |
| APP (Arg-modified) | Epoxy Resin | 25 | 34.7 | V-0 | ↓ 83.5% | - | [5][7] |
Note: "↓" indicates a percentage reduction compared to the neat resin. Absolute values are provided where available. Synergists, where used, are noted.
Table 2: Flame Retardant Performance in Polyurethane Foams
| Flame Retardant | Polymer Matrix | Loading (php) | LOI (%) | UL-94 Rating | Peak HRR (kW/m²) | THR (MJ/m²) | Reference(s) |
| Neat PU Foam | Rigid PU Foam | 0 | 18.6 | No Rating | - | - | [10] |
| DEEP | Rigid PU Foam | 15 (with 5 php APP) | 24.9 | V-0 | - | 23.43 | [10] |
| APP | Rigid PU Foam | 20 | 22.7 | - | - | - | [10] |
php: parts per hundred parts of polyol
Profile of this compound (DEIP)
Despite extensive searches, no specific experimental data on the flame retardant performance of this compound (DEIP) from peer-reviewed literature or technical data sheets were identified. However, based on its chemical structure as a phosphonate, its mechanism of action is expected to be similar to other phosphonates like diethyl ethylphosphonate (DEEP) and dimethyl methylphosphonate (DMMP).
DEIP possesses a P-C bond, which generally imparts good thermal and hydrolytic stability. The "isopropyl" group is bulkier than the "ethyl" group in DEEP. This structural difference might influence its volatility, compatibility with the polymer matrix, and the efficiency of radical trapping in the gas phase. It is plausible that DEIP would exhibit flame retardant properties, but without experimental data, its efficacy relative to other organophosphorus compounds cannot be definitively stated.
Experimental Protocols
The data presented in this guide are derived from standardized testing methodologies crucial for evaluating the flammability of materials.
Limiting Oxygen Index (LOI) - ASTM D2863
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A small, vertically oriented specimen is placed inside a transparent glass chimney.[11]
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.[11]
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning is found.[12]
-
A higher LOI value indicates better flame retardancy.[11]
UL-94 Vertical Burning Test
The UL-94 test is a widely used method to assess the flammability of plastic materials. The vertical test (V-0, V-1, V-2) is generally considered more stringent than the horizontal test (HB).
Methodology:
-
A rectangular test specimen is held vertically by a clamp at its upper end.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
The flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.
-
A layer of cotton is placed below the specimen to determine if flaming drips ignite it.
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton. V-0 represents the highest level of flame retardancy in this classification.
Cone Calorimetry - ASTM E1354
The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. It measures various parameters, including heat release rate, smoke production, and mass loss rate.
Methodology:
-
A 100mm x 100mm specimen is placed horizontally on a load cell.[10]
-
The specimen is exposed to a specific level of radiant heat from a conical heater, typically 35 or 50 kW/m².[10]
-
A spark igniter is positioned above the specimen to ignite the combustible gases evolved.[10]
-
During combustion, the oxygen concentration in the exhaust gas is measured to calculate the heat release rate based on the principle of oxygen consumption.
-
A laser system measures the obscurity of the exhaust gas to determine the smoke production rate.[10]
Visualizing Mechanisms and Workflows
To better understand the processes involved in flame retardancy and its evaluation, the following diagrams illustrate the general mechanism of organophosphorus flame retardants and a typical experimental workflow.
Caption: General mechanism of organophosphorus flame retardants.
Caption: Typical experimental workflow for evaluating flame retardant efficacy.
Conclusion
While a definitive statement on the efficacy of this compound cannot be made without direct experimental evidence, the available data for other organophosphorus compounds provide valuable insights for researchers and professionals in the field. Compounds like DOPO and modified APP demonstrate high efficacy in epoxy resins, achieving excellent LOI values and UL-94 V-0 ratings. Phosphonates such as DEEP and DMMP also contribute significantly to flame retardancy, often in synergistic formulations. The choice of a suitable flame retardant will ultimately depend on the specific polymer system, required performance standards, processing conditions, and cost considerations. Further research into the performance of a wider range of phosphonates, including DEIP, would be beneficial to the field.
References
- 1. Development of Diethyl Ethylphosphonate (DEEP) [irocoatingadditive.com]
- 2. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
- 6. Phosphorus Containing Polyacrylamides as Flame Retardants for Epoxy-Based Composites in Aviation [mdpi.com]
- 7. research.tue.nl [research.tue.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to C-P Bond Formation: Alternatives to the Michaelis-Arbuzov Reaction
For over a century, the Michaelis-Arbuzov reaction has been a cornerstone of organophosphorus chemistry, providing a reliable method for the formation of carbon-phosphorus bonds. However, the classical reaction is often limited to the use of reactive alkyl halides and can require harsh reaction conditions. In the pursuit of milder conditions, broader substrate scope, and enhanced functional group tolerance, a number of powerful alternative methods have emerged. This guide provides a comparative overview of the most significant modern alternatives to the Michaelis-Arbuzov reaction, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal C-P bond formation strategy.
Palladium-Catalyzed Cross-Coupling: The Hirao Reaction and its Progeny
The advent of transition metal catalysis revolutionized C-P bond formation, with the Hirao reaction being a pioneering example. This palladium-catalyzed cross-coupling of aryl or vinyl halides with P(O)-H compounds, such as H-phosphonates, H-phosphinates, and secondary phosphine oxides, has significantly expanded the accessibility of arylphosphonates and related compounds.[1][2]
Advantages:
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the aryl/vinyl partner and the phosphorus reagent.[3]
-
Milder Reaction Conditions: Often proceeds under milder conditions than the classical Michaelis-Arbuzov reaction.
-
Versatility: The methodology has been extended to include various leaving groups beyond halides, such as triflates, nonaflates, mesylates, and tosylates, allowing for the use of readily available phenols as starting materials.[1][4]
Disadvantages:
-
Cost and Toxicity of Palladium: Palladium catalysts can be expensive, and residual palladium in the final product can be a concern, particularly in pharmaceutical applications.
-
Ligand Sensitivity: The success of the reaction is often dependent on the choice of phosphine ligand, which can add to the cost and complexity.
Illustrative Reaction Scheme:
Caption: General scheme of the Hirao palladium-catalyzed C-P cross-coupling reaction.
Comparative Performance Data:
| Entry | Aryl Halide/Sulfonate | Phosphorus Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | p-Tolyl nonaflate | Diphenylphosphine oxide | Pd(OAc)₂ | Et₃N | DMF | 79 | [1] |
| 2 | p-Tolyl iodide | Diphenylphosphine oxide | Pd(OAc)₂ | Et₃N | DMF | 34 | [1] |
| 3 | Phenyl bromide | Diethyl phosphite | Pd(PPh₃)₄ | Et₃N | Toluene | High | [5] |
| 4 | Aryl bromide | Acylphosphine | Pd₂(dba)₃/dppf | Cs₂CO₃ | Dioxane | Good | [3] |
Representative Experimental Protocol: Iodide-Accelerated Hirao Coupling
To a solution of aryl nonaflate (1.0 equiv) in DMF were added diphenylphosphine oxide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), Et₃N (3.0 equiv), and NaI (1.0 equiv). The reaction mixture was heated at 90 °C for 4 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the desired aryl phosphine oxide.[1]
Expanding the Catalytic Toolkit: Nickel and Cobalt-Catalyzed Cross-Couplings
While palladium has dominated the field, other transition metals like nickel and cobalt have emerged as powerful, and often more cost-effective, alternatives for C-P bond formation.
Nickel-Catalyzed Reactions: Nickel catalysts can be employed for the coupling of aryl halides and sulfonates with P(O)-H compounds, sometimes even under ligand-free conditions, presenting a "greener" alternative.[6]
Cobalt-Catalyzed Reactions: Cobalt catalysis has been successfully applied to the cross-coupling of arylboronic acids with phosphites, offering a different approach that avoids the use of aryl halides.[7]
Advantages:
-
Lower Cost: Nickel and cobalt are more earth-abundant and less expensive than palladium.
-
Alternative Reactivity: These metals can sometimes offer complementary reactivity and substrate scope compared to palladium.
Disadvantages:
-
Toxicity: Nickel and cobalt compounds can have higher toxicity profiles than palladium.
-
Reaction Optimization: Reaction conditions may require more careful optimization.
Illustrative Reaction Scheme:
References
- 1. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hirao coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cobalt Catalyzed C-P Bond Formation by Cross-Coupling of Boronic Acids with P(O)H Compounds in Presence of Zinc - ProQuest [proquest.com]
Spectroscopic comparison of diethyl isopropylphosphonate and its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the organophosphorus compound diethyl isopropylphosphonate and its primary precursors: isopropyl alcohol, phosphorus trichloride, and ethanol. By presenting key infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic data alongside standardized experimental protocols, this document serves as a valuable resource for the identification, characterization, and quality control of these compounds in a laboratory setting.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for confirming the identity and purity of the final product.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Isopropyl Alcohol | 3350 (broad), 2970, 1160, 1130 | O-H stretch, C-H stretch, C-O stretch |
| Ethanol | 3391 (broad), 2981, 1055 | O-H stretch, C-H stretch, C-O stretch[1][2] |
| Phosphorus Trichloride | 510, 482, 257, 252 | P-Cl symmetric & asymmetric stretch, P-Cl symmetric & asymmetric deformation[3][4] |
| This compound | ~1250, ~1030, ~970 | P=O stretch, P-O-C stretch, C-C stretch |
Table 2: Raman Spectroscopy Data
| Compound | Key Raman Shifts (cm⁻¹) | Functional Group Assignment |
| Isopropyl Alcohol | 2920, 1450, 819 | C-H stretch, C-H bend, C-C-O stretch |
| Ethanol | 2930, 1455, 883 | C-H stretch, C-H bend, C-C-O symmetric stretch[5][6][7][8] |
| Phosphorus Trichloride | 510, 482, 257, 252 | P-Cl symmetric & asymmetric stretch, P-Cl symmetric & asymmetric deformation[3][9][10] |
| This compound | ~1250, ~1030, ~750 | P=O stretch, P-O-C stretch, P-C stretch |
Table 3: ¹H NMR Spectroscopy Data (Chemical Shift δ, ppm)
| Compound | ¹H Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Isopropyl Alcohol | 4.0, 1.2 | Septet, Doublet | CH, CH₃ |
| Ethanol | 3.6, 2.6, 1.2 | Quartet, Triplet, Triplet | CH₂, OH, CH₃ |
| Phosphorus Trichloride | N/A | N/A | No protons |
| This compound | ~4.0, ~1.9, ~1.3, ~1.1 | Multiplet, Multiplet, Triplet, Doublet | OCH₂, CH (isopropyl), OCH₂CH₃ , CH(CH₃ )₂ |
Table 4: ¹³C NMR Spectroscopy Data (Chemical Shift δ, ppm)
| Compound | ¹³C Chemical Shift (δ, ppm) | Assignment |
| Isopropyl Alcohol | 63.7, 25.1 | CH-OH, CH₃ |
| Ethanol | 57.7, 18.2 | CH₂OH, CH₃ |
| Phosphorus Trichloride | N/A | No carbons |
| This compound | ~61, ~25, ~16, ~15 | OCH₂, C H(CH₃)₂, OCH₂CH₃ , CH(CH₃ )₂ |
Table 5: ³¹P NMR Spectroscopy Data (Chemical Shift δ, ppm)
| Compound | ³¹P Chemical Shift (δ, ppm) |
| Isopropyl Alcohol | N/A |
| Ethanol | N/A |
| Phosphorus Trichloride | ~220 |
| This compound | ~28 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.
Synthesis of this compound
This synthesis is based on the well-established reaction of phosphorus trichloride with alcohols.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Isopropyl Alcohol
-
Anhydrous Ethanol
-
Dry Toluene (solvent)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with anhydrous isopropyl alcohol and anhydrous ethanol in a dry toluene solution.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Phosphorus trichloride is added dropwise from the dropping funnel with vigorous stirring while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to a gentle reflux for 2-3 hours to ensure the completion of the reaction.
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Spectroscopic Analysis
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrument: A standard FTIR spectrometer.
-
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
2. Raman Spectroscopy:
-
Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Sample Preparation: The liquid sample is placed in a glass vial or a quartz cuvette.
-
Data Acquisition: The Raman spectrum is collected over a range of 200-3500 cm⁻¹. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR.
-
Data Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are acquired using standard pulse sequences. For ³¹P NMR, an external standard such as 85% phosphoric acid is used.
Visualizations
The following diagrams illustrate the synthesis pathway and the logical workflow for the spectroscopic comparison.
References
- 1. Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Diethyl phosphite [webbook.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Diethyl Isopropylphosphonate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as diethyl isopropylphosphonate, is a critical component of this responsibility. Adherence to established protocols not only prevents environmental contamination but also ensures the well-being of laboratory personnel. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].
In the event of accidental exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical assistance.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste management[4][5]. The principle of "cradle-to-grave" management means that the generator of the waste is responsible for its safe disposal[5].
Step 1: Waste Identification and Classification
The first step is to classify this compound as a hazardous waste. Based on its toxicity to aquatic life, it falls under this category[1]. It is the generator's responsibility to make a hazardous waste determination[6].
Step 2: Collection and Storage
-
Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound. The container must be kept closed except when adding waste.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").
-
Segregation: Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
Storage Area: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will provide specific instructions on packaging and preparing the waste for transport.
-
Manifest: For off-site disposal, a hazardous waste manifest will be required to track the waste from your facility to the final disposal site[7]. Your EHS office will typically handle this paperwork.
Step 4: Decontamination of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[8].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source |
| Molecular Weight | 180.18 g/mol | [1] |
| Boiling Point | 126 °C at 12 hPa | [2] |
| Density | 1.01 g/mL at 25 °C | [2] |
| Flash Point | >113.00 °C - closed cup | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl (2-oxopropyl)phosphonate - Safety Data Sheet [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. epa.gov [epa.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling Diethyl Isopropylphosphonate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl isopropylphosphonate. The following procedures and plans are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound, based on data for structurally similar phosphonate compounds.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye Protection | Chemical safety goggles or eyeglasses with side shields. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Appropriate protective gloves (e.g., PVC), and protective clothing to prevent skin exposure. | EN 374 (Europe), US F739.[1][3] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] | OSHA 29 CFR 1910.134, ANSI Z88.2, or EN 149.[1] |
Handling and Storage
Strict adherence to proper handling and storage protocols is necessary to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Wash hands thoroughly after handling.[1]
-
Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible substances such as strong oxidizing agents.[3][4]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial. The following table outlines the initial steps to be taken.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1] |
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.
Spill Cleanup:
-
Ensure proper ventilation and wear appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Place the absorbed material into a suitable, closed container for disposal.[1][4]
-
Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[5]
-
It is recommended to use a licensed professional waste disposal service to dispose of this material and its container.
Experimental Protocols
No specific experimental protocols were cited in the provided safety information. Therefore, this section is not applicable.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
